L-Aspartic acid-13C4
描述
One of the non-essential amino acids commonly occurring in the L-form. It is found in animals and plants, especially in sugar cane and sugar beets. It may be a neurotransmitter.
L-Aspartic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Aspartic acid is a natural product found in Streptomyces akiyoshiensis, Pinus densiflora, and other organisms with data available.
Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04)
属性
IUPAC Name |
(2S)-2-amino(1,2,3,4-13C4)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-UVYXLFMMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746143 | |
| Record name | L-(~13~C_4_)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55443-54-4 | |
| Record name | L-(~13~C_4_)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-Aspartic Acid-13C4: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
L-Aspartic acid-13C4 is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid, in which all four carbon atoms are replaced with the heavy isotope carbon-13. This isotopic labeling makes it an invaluable tool in a variety of research applications, from metabolic flux analysis to its use as an internal standard for quantitative studies. This technical guide provides an in-depth overview of the primary uses of this compound, complete with experimental protocols, quantitative data, and visual workflows to facilitate its integration into your research.
Core Applications in Research
The utility of this compound in a research setting is primarily centered around two key applications:
-
Metabolic Tracer for Flux Analysis: By introducing this compound into a biological system, researchers can trace the metabolic fate of the carbon backbone of aspartate through various interconnected pathways. This is particularly useful for elucidating the dynamics of central carbon metabolism, amino acid biosynthesis, and nucleotide production. The incorporation of the 13C atoms into downstream metabolites can be accurately measured by mass spectrometry, providing a quantitative snapshot of metabolic pathway activity.
-
Internal Standard for Quantitative Analysis: this compound serves as an ideal internal standard for the accurate quantification of unlabeled L-aspartic acid in complex biological matrices such as plasma, urine, and cell extracts. Because it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, thus correcting for variations in sample preparation and instrument response.[1]
Data Presentation
Quantitative Analysis using this compound as an Internal Standard
The following table presents validation data for the quantification of L-aspartic acid using a stable isotope-labeled internal standard in mammalian urine. This data is representative of the performance that can be expected when using this compound for similar applications.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 µM |
| Accuracy at LLOQ | Within ± 20% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy at Low, Mid, High QC Levels | Within ± 15% |
| Precision at Low, Mid, High QC Levels (CV%) | < 15% |
Table 1: Representative validation data for the quantification of L-aspartic acid using a stable isotope-labeled internal standard. Data adapted from a validated method for amino acid analysis in mammalian urine.
Metabolic Tracing with this compound
The table below illustrates the expected mass isotopologue distribution (MID) of key metabolites in the Tricarboxylic Acid (TCA) cycle and related pathways following the introduction of this compound. The "M+n" notation indicates the mass shift due to the incorporation of 'n' 13C atoms.
| Metabolite | Major Isotopologue | Expected Fractional Enrichment (%) | Pathway |
| Fumarate | M+4 | High | TCA Cycle |
| Malate | M+4 | High | TCA Cycle |
| Oxaloacetate | M+4 | High | TCA Cycle |
| Citrate | M+4 | Moderate | TCA Cycle |
| α-Ketoglutarate | M+4 | Moderate | TCA Cycle |
| Glutamate | M+4 | Moderate | Transamination |
| Asparagine | M+4 | High | Amino Acid Synthesis |
| Pyrimidines | M+3 | Moderate | Nucleotide Synthesis |
Table 2: Expected Mass Isotopologue Distribution (MID) of downstream metabolites after labeling with this compound. Fractional enrichment will vary depending on the experimental system and conditions.
Experimental Protocols
Protocol 1: Quantification of L-Aspartic Acid using this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of L-aspartic acid in biological samples using LC-MS/MS.
1. Sample Preparation:
- Thaw biological samples (e.g., plasma, urine, cell lysate) on ice.
- To 50 µL of sample, add 150 µL of ice-cold methanol containing a known concentration of this compound (e.g., 10 µM).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- LC System: ACQUITY UPLC I-Class or equivalent.[2]
- Column: ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm.[2]
- Mobile Phase A: Water with 0.1% formic acid.[2]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
- Gradient: A linear gradient suitable for the separation of polar analytes.
- MS System: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro).[2]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- L-Aspartic acid: Q1 134.0 -> Q3 74.0
- This compound: Q1 138.0 -> Q3 78.0
- Data Analysis: Quantify the peak area ratio of the analyte to the internal standard and determine the concentration using a calibration curve prepared in a similar matrix.
Protocol 2: Metabolic Tracing with this compound in Cell Culture
This protocol provides a framework for tracing the metabolic fate of this compound in cultured mammalian cells.
1. Cell Culture and Labeling:
- Culture cells to mid-logarithmic phase in standard growth medium.
- Prepare labeling medium by supplementing aspartate-free medium with this compound at a concentration similar to that of aspartate in the standard medium (typically 0.1-0.2 mM).
- Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- Quench metabolism by adding 1 mL of ice-cold 80% methanol.
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Vortex vigorously and incubate at -80°C for at least 30 minutes.[3]
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant containing the polar metabolites to a new tube and dry under nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract for LC-MS/MS analysis.
3. LC-MS/MS Analysis for Isotope Tracing:
- Utilize an LC-MS/MS system capable of high-resolution mass analysis.
- Employ a chromatographic method suitable for separating central carbon metabolites (e.g., HILIC).
- Set up the mass spectrometer to perform full scan or selected ion monitoring (SIM) to detect the M+0, M+1, M+2, M+3, and M+4 isotopologues of downstream metabolites of interest (e.g., fumarate, malate, citrate, glutamate).
- Analyze the data to determine the fractional enrichment of each isotopologue over time.
Visualizations
Experimental Workflows
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to L-Aspartic Acid-13C4: Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of L-Aspartic acid-13C4, a critical reagent in metabolic research, proteomics, and drug development. Understanding these parameters is essential for ensuring the accuracy and reproducibility of experimental results.
Isotopic Purity of this compound
Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope (in this case, ¹³C) at a designated atomic position within a molecule, relative to all other isotopes of that element. For this compound, all four carbon atoms are labeled with ¹³C. High isotopic purity is crucial for minimizing interference from naturally abundant ¹²C and ensuring accurate quantification in tracer studies.
Commercially Available Isotopic Purity
Several commercial suppliers provide high-purity this compound. The isotopic enrichment is typically determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Below is a summary of typical specifications:
| Supplier | Product Name | Isotopic Purity Specification | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | L-Aspartic acid (¹³C₄, 99%) | 99 atom % ¹³C | ≥98% |
| Sigma-Aldrich | L-Aspartic acid-¹³C₄ | 98 atom % ¹³C | ≥95% (CP) |
| MedChemExpress | L-Aspartic acid-¹³C₄ | Not explicitly stated | ≥98% |
Note: Data is compiled from publicly available product information and may vary by lot.
Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry is a primary method for determining the isotopic enrichment of labeled compounds.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., deionized water or a compatible buffer) to a known concentration.
-
Prepare a serial dilution to a final concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
-
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) or a HILIC column for polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for amino acids.
-
Mass Analyzer: Set to a high-resolution mode to resolve the isotopic peaks.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range that includes the unlabeled (M+0) and labeled (M+4) masses of L-Aspartic acid.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the different isotopologues of L-Aspartic acid.
-
Integrate the peak areas for the M+0, M+1, M+2, M+3, and M+4 ions.
-
Correct for the natural abundance of ¹³C in the unlabeled compound and in the reagents.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Intensity(M+4) / Σ(Intensities of all isotopologues)] x 100
-
-
Experimental Protocol for Isotopic Purity Determination by NMR Spectroscopy
Quantitative NMR (qNMR) can also be employed to determine isotopic purity. ¹H NMR can be used to observe the disappearance of signals from protons attached to ¹²C and the appearance of satellite peaks due to coupling with ¹³C.
Methodology:
-
Sample Preparation:
-
Accurately weigh a precise amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., D₂O).
-
-
Instrumentation and Analysis:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).
-
-
Data Analysis:
-
Integrate the signals of the internal standard and the residual proton signals of the this compound.
-
Compare the integrals to determine the concentration of any unlabeled or partially labeled species.
-
For ¹³C NMR, the relative intensities of the signals corresponding to the labeled carbons can be used to confirm enrichment.
-
Stability of this compound
The stability of this compound is a critical factor for its storage and use in experimental settings. Stability studies are designed to evaluate how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
Known Degradation Pathways of L-Aspartic Acid
L-Aspartic acid is susceptible to degradation, primarily through two pathways:
-
Deamidation and Isomerization: In peptides and proteins, the aspartyl residue can undergo intramolecular cyclization to form a succinimide intermediate. This intermediate can then hydrolyze to form either L-aspartyl or L-isoaspartyl linkages, as well as their D-enantiomers. While this is more relevant for peptide-bound aspartic acid, the inherent reactivity of the side chain is important to consider.
-
Hydrolysis: Under strongly acidic or basic conditions and elevated temperatures, the peptide bonds (in the case of poly-aspartic acid) or other labile bonds can be hydrolyzed.
Forced Degradation Studies
Forced degradation (or stress testing) is conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Typical Stress Conditions for this compound:
| Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 24-72 hours |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 24-72 hours |
| Oxidation | 3% to 30% H₂O₂ | 24-72 hours |
| Thermal | 60-80 °C (solid state and in solution) | 1-7 days |
| Photostability | Exposure to UV and visible light (ICH Q1B) | As per guidelines |
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.
Methodology:
-
Method Development:
-
Develop a reversed-phase HPLC method with UV detection.
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program should be developed to separate L-Aspartic acid from its potential degradation products.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Forced Degradation Sample Analysis:
-
Subject this compound to the stress conditions outlined in section 2.2.
-
Analyze the stressed samples using the developed HPLC method.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.
-
Long-Term Stability and Storage
Recommended Storage Conditions:
-
Solid Form: Store at room temperature, protected from light and moisture. Stable isotopes do not decay radioactively, so the primary concern is chemical stability.[1]
-
In Solution: For long-term storage, it is advisable to prepare solutions fresh. If storage is necessary, filter-sterilize the solution and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability in solution will be dependent on the pH and buffer components.
Long-term stability studies, following ICH Q1A guidelines, should be conducted to establish a re-test period for the solid material and to determine the shelf-life of solutions under various storage conditions.[2] This involves analyzing the substance at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) under controlled temperature and humidity.
Conclusion
This compound is a high-purity research tool essential for a variety of scientific applications. Its isotopic purity can be reliably determined using mass spectrometry and NMR spectroscopy. While inherently stable as a solid, its stability in solution is dependent on factors such as pH and temperature. The degradation pathways of aspartic acid are well-understood, and stability-indicating HPLC methods can be developed and validated to monitor its integrity over time. For critical applications, it is recommended to perform appropriate stability testing under conditions that mimic the intended experimental use and storage.
References
An In-depth Technical Guide to the Mass Spectrum of L-Aspartic acid-13C4
This technical guide provides a detailed analysis of the mass spectrum of L-Aspartic acid-13C4, a stable isotope-labeled amino acid crucial for a range of applications in mass spectrometry-based research. Designed for researchers, scientists, and drug development professionals, this document outlines the expected mass spectral data, experimental protocols for its acquisition, and its relevance in metabolic pathways.
Introduction to this compound
This compound is a non-essential amino acid where all four carbon atoms have been replaced with the heavy isotope ¹³C. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry (MS) applications, particularly in metabolomics and proteomics. Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in a mass spectrometer.
Chemical Properties:
| Property | Value |
| Chemical Formula | ¹³C₄H₇NO₄ |
| Molecular Weight | 137.07 g/mol [1][2][3] |
| Isotopic Purity | Typically ≥98 atom % ¹³C[3] |
| Appearance | Solid[3][4] |
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its isotopic mass and a series of fragment ions that provide structural information. The exact fragmentation pattern can vary depending on the ionization technique and collision energy used.
2.1. Electrospray Ionization (ESI) Mass Spectrometry
In positive-ion ESI-MS, this compound is expected to be observed primarily as the protonated molecule, [M+H]⁺.
Table 1: Predicted m/z Values for Major Ions of this compound in Positive-Ion ESI-MS
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 138.07 | Protonated molecular ion |
| [M+H-H₂O]⁺ | 120.06 | Loss of a water molecule |
| [M+H-HCOOH]⁺ | 92.06 | Loss of a formic acid molecule (from either carboxyl group) |
| [M+H-H₂O-CO]⁺ | 92.06 | Sequential loss of water and carbon monoxide |
Note: The fragmentation of amino acids can be complex. The predicted fragments are based on common fragmentation pathways for similar molecules. The relative abundance of these ions will depend on the specific instrument conditions.
A common fragmentation pathway for protonated aspartic acid involves the loss of water and the subsequent loss of carbon monoxide. For this compound, this would result in the following fragmentation:
¹³C₄H₈NO₄⁺ (m/z 138.07) → ¹³C₄H₆NO₃⁺ (m/z 120.06) + H₂O ¹³C₄H₆NO₃⁺ (m/z 120.06) → ¹³C₃H₆NO₂⁺ (m/z 92.06) + ¹³CO
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound must first be derivatized to increase its volatility. Common derivatization methods include trimethylsilylation (TMS) and tert-butyldimethylsilylation (TBDMS)[5]. The mass spectrum will, therefore, correspond to the derivatized molecule. The fragmentation of TMS derivatives of amino acids often involves an alpha-cleavage of the aliphatic carbon[6].
Experimental Protocols
The following are generalized protocols for the analysis of this compound by LC-MS/MS and GC-MS. Instrument parameters should be optimized for the specific application.
3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for the direct analysis of this compound in biological matrices.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or other biological fluid, add 400 µL of cold methanol containing the this compound internal standard.
-
Vortex: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for injection (e.g., 100 µL of the initial mobile phase).
LC-MS/MS Parameters:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like amino acids.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium formate is typically used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. A potential MRM transition for this compound, extrapolated from deuterated aspartic acid, could be m/z 138.1 → 92.1[7]. This transition corresponds to the fragmentation of the precursor ion to a characteristic product ion.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization of the analyte.
Derivatization (Trimethylsilylation):
-
Drying: The sample extract must be completely dry.
-
Reagent Addition: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubation: Incubate the mixture at 60°C for 30 minutes.
GC-MS Parameters:
-
GC Column: A non-polar column, such as a DB-5ms, is typically used.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) is used to separate the analytes.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
Visualization of Relevant Pathways
L-Aspartic acid is a central metabolite involved in numerous biochemical pathways. The use of this compound as a tracer can help elucidate the flux through these pathways.
Caption: A typical experimental workflow for the analysis of this compound.
Aspartate plays a crucial role in the synthesis of several other amino acids.[8][9][10] It is also a key component of the malate-aspartate shuttle and the urea cycle.[9][10]
References
- 1. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]
- 2. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-1 [isotope.com]
- 3. This compound 98 atom % 13C, 95% (CP) | 55443-54-4 [sigmaaldrich.com]
- 4. L -Aspartic acid-13C4,15N 13C 98atom , 15N 98atom , 95 CP 202468-27-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 10. Aspartic acid - Wikipedia [en.wikipedia.org]
A Technical Guide to L-Aspartic Acid-¹³C₄: From Supplier to Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on L-Aspartic acid-¹³C₄, a stable isotope-labeled amino acid crucial for metabolic research. This document details supplier and catalog information, in-depth experimental protocols for its use in metabolic flux analysis (MFA), and visual representations of key metabolic pathways and experimental workflows.
Supplier and Catalog Information
For researchers sourcing L-Aspartic acid-¹³C₄, several reputable suppliers offer this compound with varying specifications. The following table summarizes key information to aid in procurement.
| Supplier | Catalog Number | Isotopic Purity | Chemical Formula | CAS Number |
| Cambridge Isotope Laboratories, Inc. | CLM-1801-H | 99% | HOO¹³C¹³CH₂¹³CH(NH₂)¹³COOH | 55443-54-4 |
| CNLM-544-H | 99% (¹³C₄), 99% (¹⁵N) | HOO¹³C¹³CH₂¹³CH(¹⁵NH₂)¹³COOH | 202468-27-7 | |
| CDNLM-6803-PK | 97-99% (¹³C₄), 97% (D₃), 97% (¹⁵N) | HOO¹³C¹³CD₂¹³CD(¹⁵NH₂)¹³COOH | 1217475-13-2 | |
| Sigma-Aldrich (Merck) | 55443-54-4 | 98 atom % ¹³C | HO₂¹³C¹³CH₂¹³CH(NH₂)¹³CO₂H | 55443-54-4 |
| 607835 | 98 atom % ¹³C, 98 atom % ¹⁵N | HO₂¹³C¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H | 202468-27-7 | |
| Simson Pharma Limited | Not Specified | Not Specified | 55443-54-4 | |
| MuseChem (via Biocompare) | Not Specified | Not Specified | Not Specified | |
| Alfa Chemistry | Not Specified | Not Specified | 55443-54-4 | |
| MedchemExpress | HY-112396S | Not Specified | C₄H₇NO₄ | 55443-54-4 |
Core Applications in Metabolic Research
L-Aspartic acid-¹³C₄ is a powerful tool for tracing the metabolic fate of aspartate in central carbon metabolism. Its primary applications include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways, particularly the Krebs cycle (TCA cycle) and related anaplerotic and cataplerotic reactions.[1][2][3]
-
Stable Isotope Tracing Studies: Used as a tracer to understand the contribution of aspartate to the synthesis of other biomolecules, such as other amino acids, purines, and pyrimidines.[4][5]
-
Internal Standard: Employed as an internal standard in quantitative mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the accurate measurement of unlabeled L-aspartic acid.[4][5]
Experimental Protocols
The following sections provide detailed methodologies for utilizing L-Aspartic acid-¹³C₄ in stable isotope tracing experiments coupled with mass spectrometry or NMR analysis.
Cell Culture and Isotope Labeling Protocol
This protocol outlines the general procedure for labeling cultured mammalian cells with L-Aspartic acid-¹³C₄.
Materials:
-
Mammalian cell line of interest
-
Base cell culture medium deficient in L-aspartic acid (custom formulation may be required)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids
-
L-Aspartic acid-¹³C₄
-
Complete growth medium (for pre-culture)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Pre-culture: Culture cells in their standard complete growth medium to the desired confluence (typically 70-80%).
-
Preparation of Labeling Medium:
-
Prepare the base medium lacking L-aspartic acid.
-
Supplement the base medium with dFBS to the desired final concentration (e.g., 10%).
-
Dissolve L-Aspartic acid-¹³C₄ in the medium to the desired final concentration. The optimal concentration should be determined empirically but is often in the physiological range of L-aspartic acid.
-
Sterile-filter the complete labeling medium using a 0.22 µm filter.[6]
-
-
Cell Seeding and Labeling:
-
Wash the cells once with sterile PBS to remove residual complete medium.
-
Seed the cells into new culture plates or flasks with the prepared L-Aspartic acid-¹³C₄ labeling medium.
-
Incubate the cells for a predetermined period to allow for the incorporation of the labeled aspartate. The incubation time should be sufficient to reach isotopic steady-state, which can be determined by performing a time-course experiment (e.g., collecting samples at 6, 12, 24, and 48 hours).[7]
-
-
Metabolite Extraction:
-
At the end of the labeling period, rapidly wash the cells with ice-cold PBS to quench metabolic activity.
-
Extract intracellular metabolites using a cold solvent, such as 80% methanol or a mixture of methanol, acetonitrile, and water.
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
The metabolite extract is now ready for analysis by mass spectrometry or NMR.
-
Mass Spectrometry (MS) Analysis Protocol
This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites from L-Aspartic acid-¹³C₄ tracing experiments using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system (e.g., UPLC or HPLC).
Procedure:
-
Chromatographic Separation:
-
Separate the extracted metabolites using a suitable chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), depending on the polarity of the metabolites of interest.
-
-
Mass Spectrometry Detection:
-
Analyze the eluting metabolites using the mass spectrometer in either positive or negative ionization mode, depending on the target analytes.
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
To aid in identification, fragmentation data can be acquired using data-dependent or data-independent acquisition methods.
-
-
Data Analysis:
-
Identify the mass isotopologues of aspartate and its downstream metabolites based on their accurate mass and retention time.
-
Correct the raw isotopologue distribution data for the natural abundance of ¹³C.[1]
-
Calculate the fractional contribution of L-Aspartic acid-¹³C₄ to the metabolite pools.
-
Utilize metabolic flux analysis software (e.g., INCA, Metran) to calculate metabolic fluxes based on the isotopologue distribution data.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes a general approach for analyzing ¹³C-labeled metabolites using NMR spectroscopy.
Instrumentation:
-
High-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
Procedure:
-
Sample Preparation:
-
Lyophilize the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Assign the resonances in the NMR spectra to specific metabolites using databases (e.g., HMDB) and comparison to standards.
-
Quantify the relative abundance of ¹³C at specific atomic positions within the metabolites by integrating the corresponding signals in the ¹³C or ¹H-¹³C correlated spectra.[10]
-
This positional information is highly valuable for resolving complex metabolic pathways in MFA.[10]
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of L-Aspartic acid-¹³C₄.
Caption: Entry of ¹³C from L-Aspartic acid-¹³C₄ into the Krebs Cycle.
Caption: General workflow for a stable isotope tracing experiment.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to ¹³C Labeled L-Aspartic Acid: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of ¹³C labeled L-Aspartic acid. L-Aspartic acid is a non-essential amino acid central to numerous metabolic processes. The incorporation of the stable isotope carbon-13 (¹³C) makes it an invaluable tool for a wide range of research applications, including metabolic flux analysis, biomolecular NMR, and as an internal standard in mass spectrometry. This document summarizes key quantitative data, outlines primary experimental applications, and presents relevant metabolic pathways and experimental workflows through structured diagrams, serving as a comprehensive resource for professionals in life sciences and drug development.
Introduction
L-Aspartic acid is a proteinogenic amino acid that plays a critical role in the biosynthesis of proteins, the urea cycle, gluconeogenesis, and as a precursor to other amino acids and nucleotides.[1][2][3][4] Stable isotope labeling, particularly with carbon-13, provides a non-radioactive method to trace the metabolic fate of L-Aspartic acid and molecules derived from it. ¹³C labeled L-Aspartic acid allows for precise quantification and structural analysis in complex biological systems, making it indispensable for metabolomics, proteomics, and drug discovery.[5][6][7] Commercially available variants include labeling at specific carbon positions (e.g., L-Aspartic acid-1-¹³C, L-Aspartic acid-4-¹³C) or uniform labeling across all four carbons (L-Aspartic acid-¹³C₄), often in combination with ¹⁵N labeling for enhanced analytical power.[7][8][9]
Physical and Chemical Properties
¹³C labeled L-Aspartic acid is typically supplied as a white to off-white solid or crystalline powder.[10][11][12] Its physical properties are largely similar to its unlabeled counterpart, with variations in molecular weight depending on the number and position of the ¹³C isotopes.
Data Presentation: Quantitative Properties
The key physical and chemical data for various common isotopologues of L-Aspartic acid are summarized in the tables below.
Table 1: Physical and Chemical Properties of L-Aspartic Acid Isotopologues
| Property | L-Aspartic acid-1-¹³C | L-Aspartic acid-¹³C₄ | L-Aspartic acid-¹³C₄, ¹⁵N | Unlabeled L-Aspartic acid |
|---|---|---|---|---|
| Molecular Formula | C₃¹³CH₇NO₄[10] | ¹³C₄H₇NO₄[11][13] | ¹³C₄H₇¹⁵NO₄ | C₄H₇NO₄[14][15] |
| Molecular Weight ( g/mol ) | 134.10[10] | 137.07[11][13] | 138.07[7][9][16] | 133.10[14][15] |
| Melting Point (°C) | >300 (decomposes)[8] | >300 (decomposes) | >300 (decomposes)[9] | 270 to >300 (decomposes)[17] |
| Optical Rotation | [α]25/D +25.0°, c=2 in 5M HCl[8] | Not specified | [α]25/D +25.0°, c=2 in 5M HCl[9] | [α]20/D +25.0°, c=1.97 in 6N HCl[14] |
| Appearance | White to off-white solid[10] | White to off-white solid[11] | Solid[9] | White crystalline powder[12] |
Table 2: Solubility Data for L-Aspartic Acid
| Solvent | Concentration | Conditions | Reference(s) |
|---|---|---|---|
| Water | 2 mg/mL | Requires sonication and heating to 60°C | [10][16] |
| Water | 4 g/L (4 mg/mL) | Not specified | [18] |
| Water | 5.39 g/L (5.39 mg/mL) | 25°C | [14] |
| 1 M NaOH | 100 mg/mL | Requires sonication and pH adjustment to 12 | [16] |
| DMSO | 1 mg/mL | Requires sonication and heating to 80°C |[16] |
Table 3: Isotopic Purity of Commercial ¹³C L-Aspartic Acid
| Isotopologue | Typical Isotopic Purity (atom % ¹³C) | Reference(s) |
|---|---|---|
| L-Aspartic acid-1-¹³C | 99% | [8] |
| L-Aspartic acid-4-¹³C | 99% | |
| L-Aspartic acid-¹³C₄ | 97-99% | [5] |
| L-Aspartic acid-¹³C₄, ¹⁵N | 98-99% |[7][9] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a primary technique for confirming the position and extent of isotopic labeling. In the ¹³C NMR spectrum of unlabeled L-Aspartic acid, the signal for the C1 carboxyl carbon appears at approximately 179.21 ppm.[19] This chemical shift is sensitive to the molecular environment, such as coordination with metal ions.[19] For researchers conducting biomolecular NMR studies, incorporating ¹³C labeled aspartic acid into proteins allows for the probing of structure, dynamics, and binding interactions at specific sites.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of the labeled molecule and its fragments, confirming its isotopic enrichment. ¹³C labeled L-Aspartic acid serves as an ideal internal standard for quantitative analysis by GC-MS or LC-MS, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[10][11][16] In metabolic studies, analyzing the mass shifts in fragments of derivatized aspartic acid allows for positional enrichment analysis, providing detailed insights into the activity of specific metabolic pathways.[20]
Key Applications and Experimental Methodologies
Metabolic Flux Analysis (MFA)
Principle: Metabolic Flux Analysis (MFA) uses stable isotope tracers to quantify the rates (fluxes) of metabolic reactions within a biological system. When cells are cultured with ¹³C L-Aspartic acid, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using MS, researchers can deduce the active pathways and calculate the corresponding fluxes. This is particularly useful for studying the central carbon metabolism, including the TCA cycle and amino acid biosynthesis.[10][20]
Experimental Protocol Outline:
-
Cell Culture: Cells or microorganisms are grown in a defined medium containing a known concentration of ¹³C labeled L-Aspartic acid.
-
Metabolite Quenching and Extraction: Metabolism is rapidly halted (quenched), and intracellular metabolites are extracted from the cells.
-
Sample Analysis: The extracted metabolites are typically derivatized to improve their volatility and stability for GC-MS analysis, or analyzed directly by LC-MS.
-
Data Analysis: The resulting mass spectra reveal the distribution of mass isotopomers for key metabolites.
-
Flux Calculation: This distribution data is input into a metabolic model to calculate the intracellular reaction rates.
References
- 1. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aspartic acid - Wikipedia [en.wikipedia.org]
- 3. ymdb.ca [ymdb.ca]
- 4. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 5. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7817-0.25 [isotope.com]
- 7. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]
- 8. L-Aspartic acid-1-13C 99 atom % 13C | 81201-97-0 [sigmaaldrich.com]
- 9. L-Aspartic acid-13C4,15N 98 atom % 13C, 98 atom % 15N, 95% (CP) | 202468-27-7 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. This compound | C4H7NO4 | CID 155889837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (+-)-Aspartic Acid | C4H7NO4 | CID 424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. L-Aspartic acid | 56-84-8 [chemicalbook.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Certificate of Analysis for L-Aspartic Acid-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for L-Aspartic acid-¹³C₄. Understanding this document is crucial for ensuring the quality and reliability of this isotopically labeled compound in research and development applications, such as metabolic flux analysis, as a tracer, or as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]
Overview of L-Aspartic Acid-¹³C₄
L-Aspartic acid-¹³C₄ is a stable isotope-labeled version of the non-essential amino acid L-Aspartic acid. In this molecule, the four carbon atoms have been replaced with the heavy isotope, carbon-13. This labeling allows the molecule to be distinguished from its naturally abundant counterpart by mass spectrometry and NMR spectroscopy, making it an invaluable tool in various scientific disciplines.
Molecular Information:
-
Chemical Formula: ¹³C₄H₇NO₄[3]
-
Structure:
Molecular structure of L-Aspartic acid-¹³C₄.
Quantitative Data from the Certificate of Analysis
A typical CoA for L-Aspartic acid-¹³C₄ will provide several key quantitative metrics to define its purity and isotopic enrichment. These are summarized below.
| Parameter | Typical Specification | Description |
| Isotopic Purity | ≥ 98 atom % ¹³C | The percentage of carbon atoms in the molecule that are the ¹³C isotope. This is a critical measure of the labeling efficiency. |
| Chemical Purity | ≥ 95% | The percentage of the material that is L-Aspartic acid-¹³C₄, exclusive of any chemical (non-isotopic) impurities. |
| Enantiomeric Excess (e.e.) | ≥ 98% L-isomer | The measure of the stereochemical purity, indicating the excess of the L-enantiomer over the D-enantiomer. |
| Appearance | White to off-white solid | A qualitative description of the physical state and color of the compound. |
| Solubility | Soluble in water | Information on the solvents in which the compound can be dissolved. |
Experimental Protocols
The quantitative data presented in a CoA is derived from rigorous analytical testing. The following sections detail the methodologies commonly employed.
NMR spectroscopy is a powerful technique for determining the isotopic enrichment of a compound.[5] For L-Aspartic acid-¹³C₄, both ¹H and ¹³C NMR are utilized. The low natural abundance of ¹³C (about 1.1%) means that in an unlabeled sample, the probability of two adjacent ¹³C atoms is very low.[6] In a highly ¹³C-labeled compound, the ¹³C-¹³C couplings are readily observed.
Methodology:
-
Sample Preparation: A precise amount of the L-Aspartic acid-¹³C₄ is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
Data Acquisition: ¹³C NMR spectra are acquired. Due to the low sensitivity of the ¹³C nucleus, a greater number of scans are typically required compared to ¹H NMR.[7]
-
Data Analysis: The isotopic purity is calculated by comparing the integrated area of the signals corresponding to the ¹³C-labeled molecule with any residual signals from the unlabeled or partially labeled species.
Workflow for Isotopic Purity Determination by NMR.
HPLC is a widely used technique for separating and quantifying the components of a mixture.[8][9][] For amino acids, which often lack a strong UV chromophore, derivatization is commonly employed to enhance detection.[]
Methodology:
-
Sample Preparation: A known concentration of L-Aspartic acid-¹³C₄ is prepared in a suitable solvent.
-
Derivatization (Pre-column): The sample is reacted with a derivatizing agent, such as o-phthalaldehyde (OPA), to form a fluorescent product.[11]
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used to separate the analyte from any impurities.[11]
-
Detection: A fluorescence or UV detector is used to monitor the column effluent.
-
Quantification: The chemical purity is determined by calculating the area percentage of the main peak corresponding to the derivatized L-Aspartic acid-¹³C₄ relative to the total area of all peaks in the chromatogram.
Ensuring the stereochemical integrity of L-Aspartic acid-¹³C₄ is critical, as the D-enantiomer can have different biological activities. Chiral HPLC or Gas Chromatography (GC) are the methods of choice for this analysis.[12]
Methodology:
-
Sample Preparation and Derivatization: The sample is derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, the underivatized amino acid can be separated on a chiral stationary phase.
-
Chromatographic Separation: The sample is injected into an HPLC or GC system equipped with a chiral column. The mobile or carrier gas phase is optimized to achieve baseline separation of the L- and D-enantiomers.
-
Detection: A suitable detector (e.g., UV for HPLC, FID for GC) is used.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area L - Area D) / (Area L + Area D) ] x 100.
L-Aspartic Acid in Metabolic Pathways
L-Aspartic acid is a key metabolite involved in several fundamental biochemical pathways.[13] Its labeled form is instrumental in tracing the flow of carbon and nitrogen through these networks.
Key Roles of L-Aspartic Acid:
-
Urea Cycle: Aspartate donates the second nitrogen atom for the formation of urea.[13][14]
-
Gluconeogenesis: The carbon skeleton of aspartate can be converted to oxaloacetate, a precursor for glucose synthesis.[13][15]
-
Amino Acid Synthesis: Aspartate is a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine.[14][16]
-
Purine and Pyrimidine Synthesis: It contributes to the formation of the backbone of these essential components of DNA and RNA.[13]
Key Metabolic Pathways Involving L-Aspartic Acid.
Conclusion
The Certificate of Analysis for L-Aspartic acid-¹³C₄ is a critical document that assures the identity, purity, and isotopic enrichment of the material. A thorough understanding of the data presented and the analytical methods used to generate it is essential for researchers to have confidence in their experimental results. This guide provides the foundational knowledge for interpreting a CoA and appreciating the role of this important labeled compound in scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-1 [isotope.com]
- 4. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]
- 5. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 11. agilent.com [agilent.com]
- 12. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for L-Aspartic acid (HMDB0000191) [hmdb.ca]
- 14. Aspartic acid - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ymdb.ca [ymdb.ca]
An In-depth Technical Guide to the Safety and Handling of L-Aspartic acid-13C4
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for L-Aspartic acid-13C4, a stable isotope-labeled amino acid crucial for metabolic research. The following sections detail the associated hazards, proper handling procedures, emergency protocols, and its application in metabolic pathway analysis.
Section 1: Chemical and Physical Properties
This compound is a non-radioactive, isotopically labeled form of the endogenous amino acid L-aspartic acid. It is a white, crystalline solid that is odorless and slightly soluble in water.[1][2] Its stable isotope enrichment allows it to be used as a tracer in metabolic studies without the risks associated with radioactive isotopes.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | ¹³C₄H₇NO₄ | [3] |
| Molecular Weight | ~137.07 g/mol | [4][5] |
| Appearance | White, crystalline solid/powder | [1][2][3] |
| Odor | Odorless | [1][2] |
| Melting Point | > 300 °C (decomposes) | [3] |
| Solubility | Slightly soluble in water | [1][6] |
| Storage Temperature | Room temperature, away from light and moisture | [5][7] |
Section 2: Hazard Identification and Safety Precautions
This compound is generally considered non-hazardous.[2][8][9] However, as with all laboratory chemicals, prudent safety practices should be observed.[2]
Potential Health Effects:
-
Inhalation: May cause mild irritation to the respiratory tract.[3][4] Symptoms can include coughing and a sore throat.[4]
-
Skin Contact: May cause slight skin irritation upon prolonged or repeated contact.[3]
-
Eye Contact: May cause eye irritation, leading to redness and pain.[3][4]
-
Ingestion: May be harmful if swallowed in large quantities.[3]
Hazard Classifications:
-
GHS Classification: Not a hazardous substance or mixture.[9]
-
NFPA Rating: Health hazard: 0, Fire: 0, Reactivity Hazard: 0.[3]
-
HMIS Classification: Health hazard: 1, Flammability: 0, Physical hazards: 0.[3]
Section 3: Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[10][11]
-
Ventilation: Use in a well-ventilated area. If dust formation is likely, provide appropriate exhaust ventilation or use a dust mask (type N95 or P1).[3][4][11]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[2][8][9]
-
Dust Control: Avoid generating dust. Finely dispersed particles can form explosive mixtures in the air.[4]
Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][8] Keep away from moisture and direct light.[5][7]
-
Incompatibilities: Store separately from strong oxidizing agents.[1][4][6][8]
Section 4: Emergency Procedures
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][8]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.[3][8]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][8]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Give one or two glasses of water to drink and consult a physician.[3][4][8]
Fire-Fighting Measures:
-
Flammability: this compound is a non-flammable, non-combustible solid.[3][8]
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazardous Combustion Products: Under fire conditions, it may decompose to produce toxic gases, including carbon oxides and nitrogen oxides (NOx).[1][3][4]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust.[3]
-
Containment and Cleaning: Sweep up the spilled substance and place it in a sealed container for disposal.[4][8] If appropriate, moisten the material first to prevent dusting.[4] Wash the spill site after material pickup is complete.[8]
-
Environmental Precautions: Do not let the product enter drains.[3]
Section 5: Experimental Protocols and Applications
This compound is a valuable tracer for studying metabolic pathways, particularly central carbon metabolism and the tricarboxylic acid (TCA) cycle.[10][11] When introduced into a biological system, the 13C-labeled carbon atoms are incorporated into downstream metabolites, allowing for the elucidation of metabolic fluxes.
Generic Experimental Protocol for a ¹³C Tracer Study:
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing this compound at a known concentration.
-
Incubate the cells for a specified time course to allow for the uptake and metabolism of the labeled aspartate.
-
-
Metabolite Extraction:
-
After incubation, rapidly quench the metabolic activity by placing the culture plates on dry ice and aspirating the medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites if necessary for the analytical method.
-
Reconstitute the sample in a suitable solvent for analysis.
-
Analyze the sample using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions of the metabolites.[8]
-
-
Data Analysis:
-
Correct the raw data for natural isotope abundances.
-
Calculate the fractional enrichment of ¹³C in the metabolites of interest.
-
Use the labeling patterns to infer the relative activities of different metabolic pathways.
-
Section 6: Visualizing Metabolic Pathways and Workflows
Metabolic Pathway of this compound in Central Carbon Metabolism
The following diagram illustrates how this compound can be used to trace carbon flow through the TCA cycle. L-Aspartate is readily converted to oxaloacetate, a key intermediate in the cycle.
Caption: this compound enters the TCA cycle via conversion to Oxaloacetate-13C4.
Experimental Workflow for a ¹³C Tracer Study
The following diagram outlines the key steps in a typical metabolomics experiment using this compound.
Caption: A typical workflow for a stable isotope tracer experiment.
References
- 1. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]
- 5. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 8. N-acetyl-L-((13)C4)aspartic Acid|13C4 Labeled [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
L-Aspartic acid-13C4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Aspartic acid-13C4, a stable isotope-labeled amino acid crucial for advancements in metabolic research, proteomics, and drug development. This document details its physicochemical properties, outlines its primary applications, and provides representative experimental protocols for its use.
Core Physicochemical Data
This compound is a non-radioactive, stable isotope-labeled version of the non-essential amino acid L-Aspartic acid. In this molecule, the four carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic enrichment allows for its differentiation from its naturally abundant counterpart in mass spectrometry and NMR spectroscopy, making it an invaluable tool for tracing metabolic pathways and for quantitative analysis.
Quantitative data for this compound and its commonly used doubly labeled counterpart, L-Aspartic acid-¹³C₄,¹⁵N, are summarized below for easy comparison. The inclusion of a ¹⁵N label on the amino group provides an additional mass shift, which can be advantageous in certain experimental designs.
| Property | This compound | L-Aspartic acid-¹³C₄,¹⁵N | L-Aspartic acid (Unlabeled) |
| Chemical Formula | ¹³C₄H₇NO₄ | ¹³C₄H₇¹⁵NO₄ | C₄H₇NO₄ |
| Molecular Weight | 137.07 g/mol [1] | 138.07 g/mol [2] | 133.10 g/mol |
| Mass Shift from Unlabeled | +4 Da | +5 Da | N/A |
| CAS Number (Labeled) | 55443-54-4[1] | 202468-27-7[2] | 56-84-8[1][2] |
| Typical Isotopic Purity | ≥98% | ≥98% | N/A |
Key Applications in Research
The primary utility of this compound lies in its application as a tracer in metabolic studies and as an internal standard for precise quantification.
-
Metabolic Flux Analysis (MFA): As a stable isotope tracer, this compound can be introduced into cell cultures or in vivo models to track the metabolic fate of aspartate. Aspartate is a critical node in metabolism, contributing to nucleotide synthesis, the urea cycle, and serving as a precursor for other amino acids.[3][4] By measuring the incorporation of ¹³C into downstream metabolites, researchers can quantify the flux through these interconnected pathways. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark, and aspartate has been identified as a potentially limiting metabolite for proliferation in hypoxic tumor environments.[3][5]
-
Quantitative Proteomics (SILAC): While less common than labeled arginine or lysine, labeled aspartic acid can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This metabolic labeling technique allows for the accurate relative quantification of proteins between different cell populations by mass spectrometry.
-
Internal Standard for Mass Spectrometry: this compound serves as an ideal internal standard for the quantification of endogenous L-Aspartic acid in biological samples like plasma, tissues, and cell extracts.[1] Because it co-elutes with the unlabeled analyte and has nearly identical chemical and physical properties, it can correct for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements by LC-MS/MS.[6][7]
Experimental Protocols
Quantification of L-Aspartic Acid in Plasma using this compound as an Internal Standard
This protocol provides a representative workflow for the targeted quantification of L-Aspartic acid in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Materials and Reagents:
-
L-Aspartic acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plasma samples
-
Protein precipitation agent (e.g., sulfosalicylic acid or cold acetonitrile)
b. Sample Preparation:
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: Add a known concentration of this compound working solution to a small volume (e.g., 10 µL) of each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile). Vortex vigorously for 1 minute.
-
Centrifugation: Incubate at 4°C for 20 minutes to allow for complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube or a 96-well plate.
-
Dilution (if necessary): Dilute the supernatant with the initial mobile phase if required for analysis.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
c. LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved using a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column suitable for polar analytes.[6]
-
Mobile Phase A: Aqueous solution with an additive (e.g., 100 mM ammonium formate).[6]
-
Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid).
-
Gradient: A gradient from high organic to high aqueous content.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Aspartic acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding shifted transition (precursor m/z + 4) to its product ion.
-
-
d. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (L-Aspartic acid / this compound) against the concentration of the calibrators.
-
Calculate the concentration of L-Aspartic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Stable Isotope Tracing of Aspartate Metabolism in Cell Culture
This protocol outlines a general procedure for tracing the metabolic fate of this compound in cultured cells.
a. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS).
-
Replace the medium with a labeling medium, which is identical to the standard medium but contains this compound in place of unlabeled L-Aspartic acid.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled aspartate. The time required to reach isotopic steady state should be determined empirically.
b. Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold saline to remove any remaining extracellular label.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
c. LC-MS Analysis:
-
Analyze the metabolite extracts using high-resolution LC-MS or LC-MS/MS.
-
Acquire data in full scan mode to identify all labeled species or in a targeted manner to quantify specific downstream metabolites of aspartate (e.g., other amino acids, nucleotides, TCA cycle intermediates).
d. Data Analysis:
-
Identify and quantify the mass isotopologues of aspartate and its downstream metabolites.
-
Calculate the fractional enrichment of ¹³C in each metabolite pool over time.
-
Use metabolic flux analysis software to model the data and calculate the rates of metabolic reactions.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for quantifying L-Aspartic acid using this compound as an internal standard.
Caption: Metabolic fate of L-Aspartate as a central node in cellular metabolism.
References
- 1. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]
- 2. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]
- 3. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of L-Aspartic Acid-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of L-Aspartic acid-¹³C₄, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in metabolic studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS). While the "discovery" of this specific isotopologue is not pinpointed to a singular event, its development is a direct result of the growing need for highly enriched, stable isotope-labeled compounds in biomedical and pharmaceutical research.
Chemical and Physical Properties
L-Aspartic acid-¹³C₄ is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the incorporation of four ¹³C atoms. This mass difference allows for its differentiation and quantification in complex biological matrices.
| Property | Value | Reference |
| Molecular Formula | ¹³C₄H₇NO₄ | --INVALID-LINK-- |
| Molecular Weight | 137.07 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 55443-54-4 | --INVALID-LINK-- |
| Appearance | White crystalline solid | [Generic chemical properties] |
| Isotopic Purity | ≥ 99 atom % ¹³C | --INVALID-LINK-- |
| Chemical Purity | ≥ 98% | --INVALID-LINK-- |
Synthesis of L-Aspartic Acid-¹³C₄
The synthesis of L-Aspartic acid-¹³C₄ can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages in terms of stereoselectivity, yield, and scalability.
Chemical Synthesis
A stereoselective chemical synthesis of L-Aspartic acid labeled with ¹³C has been reported, providing a foundational method that can be adapted for the production of the fully labeled ¹³C₄ isotopologue. The following protocol is an adaptation of the synthesis of L-[3,4-¹³C₂]aspartic acid. This proposed pathway starts from a readily available, isotopically labeled precursor.
Experimental Protocol: Proposed Chemical Synthesis of L-Aspartic Acid-¹³C₄
This protocol is based on the work of Lodwig and Unkefer (1992) for the synthesis of di-labeled L-aspartic acid and is adapted for the synthesis of the tetra-labeled compound.
-
Starting Material: The synthesis would ideally start from a fully ¹³C-labeled four-carbon precursor, such as [U-¹³C₄]maleic anhydride or [U-¹³C₄]fumaric acid.
-
Amination: A key step would involve the stereoselective amination of the double bond of the ¹³C₄-labeled fumarate derivative. This can be achieved using various chemical methods, including the use of a chiral auxiliary to direct the stereochemistry of the newly formed stereocenter.
-
Hydrolysis and Deprotection: Following the amination step, any protecting groups used during the synthesis are removed, typically through acid or base hydrolysis, to yield the final L-Aspartic acid-¹³C₄.
-
Purification: The final product is purified using techniques such as ion-exchange chromatography or recrystallization to achieve high chemical and isotopic purity.
Logical Workflow for Proposed Chemical Synthesis
Enzymatic Synthesis
Enzymatic synthesis is a highly efficient and stereospecific method for producing L-amino acids. The industrial production of unlabeled L-aspartic acid predominantly utilizes the enzyme L-aspartate ammonia-lyase (aspartase), which catalyzes the addition of ammonia to fumaric acid. A similar approach can be employed for the synthesis of L-Aspartic acid-¹³C₄ using a fully ¹³C-labeled substrate.
Experimental Protocol: Enzymatic Synthesis of L-Aspartic Acid-¹³C₄
-
Substrate Preparation: A solution of [U-¹³C₄]fumaric acid is prepared in a suitable buffer (e.g., Tris-HCl) and the pH is adjusted to the optimal range for the enzyme (typically around 8.5).
-
Enzyme Reaction: Immobilized or whole-cell L-aspartate ammonia-lyase is added to the substrate solution containing a source of ammonia (e.g., ammonium chloride). The reaction mixture is incubated at the optimal temperature for the enzyme (around 37°C) with gentle agitation.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC to determine the consumption of the fumarate precursor and the formation of the aspartate product.
-
Product Isolation and Purification: Once the reaction is complete, the enzyme is removed by filtration or centrifugation. The L-Aspartic acid-¹³C₄ is then isolated from the reaction mixture, often by crystallization through pH adjustment to its isoelectric point (around pH 2.8), followed by washing and drying.
Signaling Pathway for Enzymatic Synthesis
Quantitative Data Summary
The following table summarizes the typical quantitative data for commercially available L-Aspartic acid-¹³C₄.
| Parameter | Value | Source |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Cambridge Isotope Laboratories |
| Chemical Purity | > 98% | MedChemExpress, Cambridge Isotope Laboratories |
| Stereochemical Purity | L-enantiomer | Implied by product name and intended use |
Applications in Research and Drug Development
L-Aspartic acid-¹³C₄ is a valuable tool for researchers in various fields:
-
Metabolic Flux Analysis: It is used as a tracer to study the flow of carbon through metabolic pathways, providing insights into cellular metabolism in both normal and disease states.
-
Quantitative Proteomics: As a component of stable isotope labeling with amino acids in cell culture (SILAC), it enables the accurate quantification of protein expression levels.
-
Pharmacokinetic Studies: It can be incorporated into drug molecules to trace their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
NMR and Mass Spectrometry Internal Standard: Due to its distinct mass, it serves as an ideal internal standard for the accurate quantification of unlabeled L-aspartic acid in biological samples.[1]
Conclusion
The synthesis of L-Aspartic acid-¹³C₄, while not attributed to a single "discovery" event, represents a significant advancement in the field of stable isotope chemistry. The availability of this and other isotopically labeled compounds has been instrumental in advancing our understanding of complex biological systems. Both chemical and enzymatic methods provide viable routes to its production, with the enzymatic approach generally favored for its high stereoselectivity and efficiency. The continued use of L-Aspartic acid-¹³C₄ in research and drug development is expected to contribute to new discoveries and therapeutic innovations.
References
Methodological & Application
Application Notes and Protocols for L-Aspartic acid-13C4 in Metabolic Pathway Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid, a non-essential amino acid, plays a central role in cellular metabolism. It serves as a crucial building block for protein and nucleotide biosynthesis and is a key intermediate in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria. Furthermore, aspartate is directly linked to the Tricarboxylic Acid (TCA) cycle, a vital hub for energy production and biosynthetic precursor generation. Stable isotope tracing using L-Aspartic acid-13C4, in which all four carbon atoms are replaced with the heavy isotope ¹³C, has emerged as a powerful technique to quantitatively trace the metabolic fate of aspartate and elucidate the dynamics of interconnected pathways.
This document provides detailed application notes and experimental protocols for utilizing this compound in metabolic pathway tracing studies. The methodologies outlined here are designed to guide researchers in cell culture, sample preparation, and mass spectrometry analysis to investigate the contributions of aspartate to the TCA cycle, anaplerosis, and nucleotide biosynthesis.
Key Applications
-
TCA Cycle Anaplerosis: Quantifying the contribution of aspartate to the replenishment of TCA cycle intermediates. This is particularly relevant in cancer cells and other proliferative cell types where TCA cycle intermediates are withdrawn for biomass synthesis.
-
Pyrimidine and Purine Biosynthesis: Tracing the incorporation of the aspartate backbone into the pyrimidine ring and the nitrogen from aspartate into the purine ring. This allows for the study of de novo nucleotide synthesis pathways, which are often upregulated in cancer.[1]
-
Malate-Aspartate Shuttle Activity: Assessing the flux through the malate-aspartate shuttle, which is critical for mitochondrial respiration and maintaining redox balance.
-
Drug Discovery and Development: Evaluating the metabolic reprogramming effects of drug candidates on pathways involving aspartate metabolism.
Experimental Workflow Overview
The general workflow for a metabolic tracing experiment using this compound involves several key stages, from cell culture and labeling to metabolite extraction and analysis.
Caption: General experimental workflow for this compound tracing.
Metabolic Pathways Traced with this compound
This compound is a versatile tracer that can elucidate the flux through several key metabolic pathways. The fully labeled carbon backbone allows for the tracking of its incorporation into various downstream metabolites.
Caption: Tracing this compound through central carbon metabolism.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing this compound for metabolic tracing. The mass isotopomer distributions (M+n) indicate the number of ¹³C atoms incorporated into the metabolite from the tracer.
Table 1: Isotopomer Distribution in TCA Cycle Intermediates
| Cell Line | Condition | Metabolite | M+4 Fractional Abundance (%) |
| H838 (Lung Cancer) | Wild-type | Malate | ~10% |
| H838 (Lung Cancer) | DLST-KO | Malate | ~25% |
| A549 (Lung Cancer) | Normoxia | Citrate | Varies |
| PANC-1 (Pancreatic Cancer) | Hypoxia | Citrate | Varies |
Data synthesized from literature where [U-¹³C]-L-Aspartate was used as a tracer. The fractional abundance can vary significantly based on cell type and experimental conditions.
Table 2: Isotopomer Distribution in Nucleotide Precursors
| Cell Line | Condition | Metabolite | Labeled Isotopomer | Fractional Enrichment (%) |
| CD8+ T cells | In vitro activation | UMP | M+3 | ~30% |
| CD8+ T cells | In vivo infusion | UMP | M+3 | ~30% |
| A549 (Lung Cancer) | Piericidin Treatment | Carbamoyl Aspartate | M+3 | Varies |
| A549 (Lung Cancer) | Hypoxia (0.5% O₂) | Carbamoyl Aspartate | M+3 | Varies |
Data derived from studies using ¹³C-glutamine to trace aspartate contribution to pyrimidine synthesis, and direct [U-¹³C]-L-Aspartate tracing experiments.[1]
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol outlines the procedure for labeling adherent mammalian cells with this compound to trace its incorporation into cellular metabolites.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Custom labeling medium: Standard medium lacking L-Aspartic acid, supplemented with this compound (Cambridge Isotope Laboratories, Inc. or equivalent) to the desired concentration (e.g., 150 µM).[2]
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Growth: Culture cells in standard growth medium until they reach the desired confluency.
-
Medium Exchange:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual standard medium.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Labeling Incubation:
-
Return the cells to the incubator and culture for a predetermined time to allow for isotopic labeling. The optimal labeling time should be determined empirically for each cell line and experimental condition to reach isotopic steady state, typically ranging from 6 to 24 hours.[2]
-
-
Proceed to Metabolite Extraction (Protocol 2).
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol describes a rapid quenching and extraction method to preserve the in vivo metabolic state of the cells.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen
-
-80°C methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching Metabolism:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench all metabolic activity.
-
-
Metabolite Extraction:
-
Alternatively to liquid nitrogen, add a sufficient volume of -80°C 80% methanol (e.g., 1 mL for a 6-well plate well) to the frozen cells.
-
Place the plate on dry ice.
-
Use a cell scraper to scrape the frozen cell lysate into the cold methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Debris Removal:
-
Vortex the tubes for 30 seconds and return to ice. Repeat three times.
-
Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Sample Storage:
-
Store the metabolite extracts at -80°C until analysis by mass spectrometry.
-
Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Metabolites
This protocol provides a general framework for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.
Materials:
-
Metabolite extracts from Protocol 2
-
LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)
-
Appropriate chromatography column (e.g., HILIC for polar metabolites)
-
Mobile phases (e.g., acetonitrile, water with appropriate modifiers like formic acid or ammonium hydroxide)
-
Autosampler vials
Procedure:
-
Sample Preparation for Injection:
-
Thaw the metabolite extracts on ice.
-
If necessary, centrifuge the samples again to pellet any remaining debris.
-
Transfer the supernatant to autosampler vials.
-
-
LC Separation:
-
Inject the samples onto the LC system.
-
Separate the metabolites using a suitable gradient of mobile phases. The gradient should be optimized to achieve good separation of the target metabolites (e.g., aspartate, malate, citrate, UMP).
-
-
MS/MS Detection:
-
Analyze the eluting metabolites using the mass spectrometer in either full scan mode to identify all labeled species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific metabolites and their isotopologues.
-
Define the precursor (m/z) and product ions for each target metabolite and its expected ¹³C-labeled isotopologues. For example, for this compound, the precursor ion will have an m/z of 138.07, while unlabeled aspartic acid has an m/z of 134.05.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., Xcalibur, MassHunter, vendor-specific software).
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment and mass isotopomer distribution for each metabolite.
-
Concluding Remarks
The use of this compound as a metabolic tracer provides a powerful approach to dissect the complex and interconnected pathways of central carbon metabolism. The protocols and data presented in this document offer a comprehensive guide for researchers to design and execute robust stable isotope tracing experiments. By carefully following these methodologies, scientists can gain valuable insights into the metabolic phenotypes of various biological systems, which is essential for advancing our understanding of disease and for the development of novel therapeutic strategies.
References
Application Notes and Protocols: Tracing Central Carbon Metabolism with L-Aspartic acid-13C4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing L-Aspartic acid-13C4 in stable isotope tracing studies to investigate central carbon metabolism. This powerful technique offers valuable insights into cellular physiology, disease mechanisms, and the metabolic effects of therapeutic agents.
Introduction to this compound Tracing
L-Aspartic acid fully labeled with carbon-13 (this compound) is a stable, non-radioactive tracer used to investigate the metabolic fate of aspartate in biological systems. Aspartate is a key metabolite that connects several crucial metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid metabolism, and nucleotide biosynthesis. By introducing this compound into cell cultures or in vivo models, researchers can track the incorporation of the 13C atoms into downstream metabolites. The resulting mass isotopomer distributions, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide quantitative data on the activity of these interconnected pathways.
Key Applications
-
TCA Cycle Flux Analysis: this compound directly enters the TCA cycle as oxaloacetate, allowing for the precise measurement of anaplerotic and cataplerotic fluxes.
-
Amino Acid Metabolism: Tracing the conversion of aspartate to other amino acids, such as asparagine and, through the TCA cycle, glutamate and glutamine.
-
Nucleotide Biosynthesis: The carbon backbone of aspartate is a direct precursor for pyrimidine synthesis, and its amino group is used in purine synthesis. 13C tracing can quantify the contribution of aspartate to de novo nucleotide production.
-
Drug Development: Evaluating the on-target and off-target metabolic effects of drugs that modulate central carbon metabolism.
-
Disease Research: Investigating metabolic reprogramming in diseases such as cancer, where aspartate metabolism is often dysregulated.[1]
Data Presentation: Expected Mass Isotopomer Distributions
Following the introduction of this compound, the 13C labels will be incorporated into various metabolites. The mass isotopomer distributions (MIDs) of key TCA cycle intermediates and related amino acids can be quantified using GC-MS or LC-MS/MS. The following table provides a representative example of the kind of data that can be obtained from such an experiment.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Aspartate | 5.2 | 2.1 | 4.5 | 8.2 | 80.0 |
| Malate | 25.8 | 5.1 | 10.3 | 18.8 | 40.0 |
| Fumarate | 30.1 | 6.2 | 12.5 | 21.2 | 30.0 |
| Citrate | 45.3 | 8.9 | 15.7 | 10.1 | 20.0 |
| Glutamate | 50.7 | 10.2 | 18.3 | 12.5 | 8.3 |
| Glutamine | 55.4 | 11.5 | 15.6 | 10.3 | 7.2 |
This table presents hypothetical but representative data for illustrative purposes, based on expected labeling patterns from published studies using 13C-labeled substrates to trace central carbon metabolism.
Mandatory Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in central carbon metabolism.
Experimental Workflow for 13C-Aspartate Tracing
Caption: General experimental workflow for this compound tracing studies.
Experimental Protocols
Protocol 1: Cell Culture Labeling with this compound
Objective: To label cellular metabolites by culturing cells in a medium containing this compound.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking unlabeled L-aspartic acid
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)
Procedure:
-
Medium Preparation: Prepare the labeling medium by supplementing the aspartate-free base medium with this compound to the desired final concentration (typically the same as physiological aspartate concentration in the standard medium). Add other necessary supplements and dFBS.
-
Cell Seeding: Seed the cells in standard culture medium and allow them to reach the desired confluency (typically 50-70%).
-
Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add the pre-warmed this compound labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined time course. The duration depends on the specific metabolic pathway and the turnover rate of the metabolites of interest. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.[2]
-
Harvesting: Proceed immediately to the metabolic quenching and metabolite extraction protocol.
Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis
Objective: To rapidly quench metabolic activity and extract intracellular metabolites for MS analysis.
Materials:
-
Labeled cell cultures
-
Ice-cold PBS
-
Quenching solution: 80% methanol, pre-chilled to -80°C
-
Extraction solvent: Methanol/chloroform/water (ratio varies, e.g., 5:2:2)
-
Cell scraper
-
Centrifuge capable of 4°C and high speeds
-
Lyophilizer or speed vacuum concentrator
Procedure:
-
Quenching: Place the culture plate on ice. Quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add Quenching Solution: Immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer.
-
Scraping: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Add the remaining components of the extraction solvent (chloroform and water) to the cell suspension. Vortex vigorously for 10 minutes at 4°C.
-
Phase Separation: Centrifuge at maximum speed for 15 minutes at 4°C to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein pellet.
-
Collection: Carefully collect the upper polar phase, which contains the central carbon metabolites, into a new tube.
-
Drying: Dry the polar extract completely using a lyophilizer or speed vacuum concentrator.
-
Storage: Store the dried metabolite extract at -80°C until ready for derivatization and MS analysis.
Protocol 3: Sample Preparation and GC-MS Analysis
Objective: To derivatize the extracted metabolites and analyze the mass isotopomer distributions by GC-MS.
Materials:
-
Dried metabolite extract
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)
-
Pyridine
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization: Resuspend the dried metabolite extract in pyridine. Add the derivatization agent (e.g., MTBSTFA). Incubate at 60-70°C for 30-60 minutes to allow for complete derivatization.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Acquisition: Run a suitable temperature gradient to separate the metabolites. Acquire the mass spectra in full scan mode or using selected ion monitoring (SIM) to detect the mass isotopomers of the target metabolites.
-
Data Analysis: Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for each metabolite of interest. Correct for the natural abundance of 13C to determine the fractional enrichment from the this compound tracer.
Conclusion
This compound is a versatile and informative tracer for dissecting the complexities of central carbon metabolism. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust stable isotope tracing experiments. The quantitative data generated from these studies can significantly advance our understanding of cellular metabolism in health and disease, and aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols for Amino Acid Quantification using L-Aspartic acid-¹³C₄ and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid analysis is a critical tool in various scientific disciplines, including biochemistry, molecular biology, clinical diagnostics, and pharmaceutical research.[1][2] Accurate quantification of amino acids is essential for understanding protein structure and function, monitoring disease states, and in the development of new therapeutics.[2] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for amino acid analysis, offering high sensitivity, specificity, and throughput compared to traditional methods.[2][3][4][5]
The use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantification in LC-MS by correcting for matrix effects and variations in sample preparation and instrument response.[6] This document provides a detailed application note and protocol for the quantification of amino acids in biological samples using L-Aspartic acid-¹³C₄ as an internal standard with LC-MS.
While traditional methods for amino acid analysis often involve derivatization to improve chromatographic separation and detection, this protocol focuses on a direct "dilute and shoot" approach, which simplifies sample preparation and reduces analysis time.[3][7] This method is applicable to a wide range of biological matrices, including plasma, serum, and cell culture media.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards: A certified standard mixture of amino acids.
-
Internal Standard (IS): L-Aspartic acid-¹³C₄, ¹⁵N (or similar stable isotope-labeled aspartic acid).
-
Reagents for Protein Precipitation: Trichloroacetic acid (TCA) or perchloric acid (PCA).[1]
-
LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Formic Acid.
-
Sample Matrix: Plasma, Serum, or Cell Culture Media.
Sample Preparation
A simple and rapid protein precipitation step is employed to prepare samples for analysis.
-
Thaw Samples: Thaw frozen plasma, serum, or cell culture media samples on ice.
-
Spike Internal Standard: Add a known concentration of the L-Aspartic acid-¹³C₄ internal standard solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation:
-
Add 10% trichloroacetic acid (TCA) or 6% perchloric acid (PCA) to the sample in a 1:3 (v/v) ratio (e.g., 100 µL sample to 300 µL acid).[1]
-
Vortex the mixture for 30 seconds.
-
Incubate on ice or at 4°C for 10-15 minutes to allow for complete protein precipitation.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant containing the amino acids.
-
Dilution: Dilute the supernatant with an appropriate mobile phase (e.g., 0.1% formic acid in water) prior to injection into the LC-MS system. The dilution factor should be optimized based on the expected concentration of amino acids in the sample and the sensitivity of the instrument.
Alternatively, ultrafiltration can be used for protein removal, which may be beneficial for minimizing matrix effects.[1]
LC-MS/MS Method
The following is a general LC-MS/MS method that can be adapted and optimized for specific instrumentation and target amino acids.
Liquid Chromatography (LC) System:
-
Column: A column suitable for the separation of polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution from high organic to high aqueous mobile phase is typically used. An example gradient is as follows:
-
0-2 min: 95% B
-
2-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.6 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 2 - 10 µL
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The precursor and product ion m/z values for each amino acid and the internal standard need to be optimized. A list of representative MRM transitions is provided in Table 1.
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, gas temperatures, gas flows) and collision energies for each analyte to achieve maximum sensitivity.
Data Presentation
Table 1: Representative MRM Transitions for Amino Acid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Alanine | 90.1 | 44.2 |
| Arginine | 175.2 | 70.1 |
| Asparagine | 133.1 | 74.1 |
| L-Aspartic acid | 134.1 | 74.0 |
| L-Aspartic acid-¹³C₄ (IS) | 138.1 | 78.0 |
| Glutamic acid | 148.1 | 84.0 |
| Glutamine | 147.1 | 84.0 |
| Glycine | 76.1 | 30.2 |
| Histidine | 156.1 | 110.1 |
| Isoleucine | 132.2 | 86.2 |
| Leucine | 132.2 | 86.2 |
| Lysine | 147.2 | 84.1 |
| Methionine | 150.1 | 104.1 |
| Phenylalanine | 166.1 | 120.1 |
| Proline | 116.1 | 70.1 |
| Serine | 106.1 | 60.1 |
| Threonine | 120.1 | 74.1 |
| Tryptophan | 205.1 | 188.1 |
| Tyrosine | 182.1 | 136.1 |
| Valine | 118.1 | 72.1 |
Note: These are representative values and should be optimized on the specific mass spectrometer being used.
Table 2: Example Quantitative Performance Data
| Amino Acid | Linearity Range (µM) | LLOQ (µM) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Alanine | 1 - 500 | 1 | < 10% | 90 - 110% |
| Arginine | 0.5 - 250 | 0.5 | < 10% | 90 - 110% |
| Aspartic acid | 1 - 500 | 1 | < 15% | 85 - 115% |
| Glutamic acid | 1 - 500 | 1 | < 10% | 90 - 110% |
| Leucine | 1 - 500 | 1 | < 10% | 90 - 110% |
| Phenylalanine | 0.5 - 250 | 0.5 | < 10% | 90 - 110% |
| Tyrosine | 0.5 - 250 | 0.5 | < 10% | 90 - 110% |
| Valine | 1 - 500 | 1 | < 10% | 90 - 110% |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data is representative and will vary depending on the specific matrix and instrumentation.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the quantification of amino acids.
Caption: The principle of using a stable isotope-labeled internal standard for accurate quantification.
References
- 1. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Applications of Amino Acid Analysis in Pharmaceutical Research - Creative Proteomics [creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. chromsystems.com [chromsystems.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Metabolic Flux Analysis using L-Aspartic acid-13C4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By tracing the path of isotopically labeled substrates, such as L-Aspartic acid-13C4, researchers can gain a detailed understanding of cellular metabolism.[1] L-Aspartic acid is a key metabolite that participates in numerous essential cellular processes, including the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and amino acid metabolism. Using this compound as a tracer allows for the precise measurement of the metabolic fate of its carbon backbone, providing valuable insights into the regulation and dysregulation of these pathways in various physiological and pathological states, including cancer.
This document provides a detailed protocol for conducting a metabolic flux analysis experiment using this compound in mammalian cells. It covers the experimental workflow from cell culture and labeling to metabolite extraction and analysis by mass spectrometry, as well as data interpretation.
Key Applications
-
Elucidating Central Carbon Metabolism: Tracing the incorporation of 13C from this compound into TCA cycle intermediates and other related metabolites.
-
Investigating Nucleotide Biosynthesis: Understanding the contribution of aspartate to the synthesis of purines and pyrimidines.
-
Studying Amino Acid Metabolism: Tracking the conversion of aspartate to other amino acids.
-
Drug Discovery and Development: Assessing the metabolic effects of drug candidates on cancer cells and other disease models.
-
Bioprocess Optimization: Analyzing and engineering cellular metabolism for enhanced production of biologics.
Data Presentation
The following tables summarize exemplary quantitative data obtained from a 13C-Metabolic Flux Analysis study using [U-13C4]aspartic acid in HL-60 neutrophil-like cells. This data illustrates the assimilation of aspartate into the TCA cycle.
Table 1: Isotopic Labeling of Malate from [U-13C4]Aspartic Acid in HL-60 Cells
| Cell Type | M+4 Malate (%) |
| HL-60 | 12 |
| dHL-60 (differentiated) | 45 |
| LPS-dHL-60 (LPS-stimulated) | 44 |
Caption: Fractional labeling of malate (M+4) in different states of HL-60 cells cultured with [U-13C4]aspartic acid. Data from a study on metabolic rewiring in neutrophil-like cells.[2]
Table 2: Isotopic Labeling of α-Ketoglutarate from [U-13C5]Glutamate in HL-60 Cells (for comparison)
| Cell Type | M+5 α-Ketoglutarate (%) |
| HL-60 | 11 |
| dHL-60 (differentiated) | 28 |
| LPS-dHL-60 (LPS-stimulated) | 24 |
Caption: Fractional labeling of α-ketoglutarate (M+5) in different states of HL-60 cells cultured with [U-13C5]glutamate, provided for comparative analysis of TCA cycle entry points. Data from a study on metabolic rewiring in neutrophil-like cells.[2]
Experimental Protocols
This section provides a detailed methodology for a metabolic flux analysis experiment using this compound.
Cell Culture and Labeling
-
Cell Seeding: Seed mammalian cells (e.g., HL-60, HeLa, or a cell line relevant to your research) in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow them to reach mid-logarithmic growth phase at the time of labeling.
-
Culture Medium: Use a base medium that is deficient in aspartic acid to ensure efficient uptake and metabolism of the labeled tracer. Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled small molecules.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the aspartic acid-free base medium with a known concentration of this compound (e.g., 1 mM). Ensure all other necessary supplements (e.g., glucose, glutamine, antibiotics) are present at their standard concentrations.
-
Labeling: Once cells have reached the desired confluency, replace the standard culture medium with the pre-warmed labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time should be sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathway being investigated. It is recommended to perform a time-course experiment to determine the optimal labeling time.
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample processing.
-
Quenching Solution: Prepare an ice-cold quenching solution, such as 80% methanol.
-
Quenching Adherent Cells:
-
Aspirate the labeling medium from the culture vessel.
-
Immediately add the ice-cold quenching solution to the cells.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Quenching Suspension Cells:
-
Rapidly transfer the cell suspension to a pre-chilled tube.
-
Centrifuge at a low speed (e.g., 500 x g) for a short duration (e.g., 1-2 minutes) at 4°C to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold quenching solution.
-
-
Extraction:
-
Lyse the cells in the quenching solution by methods such as sonication or freeze-thaw cycles.
-
Centrifuge the cell lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
The metabolite extract can be stored at -80°C until analysis.
-
Mass Spectrometry Analysis
The isotopic labeling of metabolites is typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation: The extracted metabolites may require derivatization before GC-MS analysis to increase their volatility. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). For LC-MS analysis, derivatization is often not necessary.
-
Instrumentation:
-
GC-MS: A typical setup would involve a gas chromatograph coupled to a single quadrupole or a triple quadrupole mass spectrometer.
-
LC-MS: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
-
Exemplary GC-MS Parameters:
-
Injection Mode: Splitless
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Scan Range: 50–550 m/z
-
-
Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all eluting compounds. Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) can be used for targeted analysis of specific metabolites to increase sensitivity and specificity.
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Analysis: The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer for the metabolites of interest. This involves correcting for the natural abundance of 13C.
-
Metabolic Modeling: A metabolic network model that describes the biochemical reactions and carbon transitions of the system is constructed.
-
Flux Estimation: Computational software (e.g., INCA, METRAN, or custom scripts) is used to estimate the metabolic fluxes by fitting the measured MIDs and extracellular exchange rates to the metabolic model. The software iteratively adjusts the flux values to minimize the difference between the experimentally measured and the model-predicted MIDs.
-
Statistical Analysis: A goodness-of-fit analysis is performed to assess how well the model describes the experimental data. Confidence intervals for the estimated fluxes are also calculated to determine the precision of the flux measurements.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the central metabolic pathways involving L-Aspartic acid.
Caption: Metabolic fate of L-Aspartic acid in central carbon metabolism.
Experimental Workflow Diagram
The diagram below outlines the key steps in the metabolic flux analysis protocol.
Caption: Experimental workflow for Metabolic Flux Analysis.
References
L-Aspartic acid-13C4 as an internal standard for quantitative proteomics
Application Note: L-Aspartic acid-13C4 for Quantitative Proteomics
Introduction
Mass spectrometry (MS)-based proteomics is an essential tool for the large-scale analysis of proteins, offering deep insights into cellular processes, disease mechanisms, and drug action.[1] Quantitative proteomics, which measures the relative or absolute amount of proteins in a sample, enhances the power of MS-based methods by allowing for the comparison of protein expression levels across different biological states.[1][2] One of the most robust methods for accurate protein quantification is stable isotope labeling, where isotopes like ¹³C or ¹⁵N are metabolically incorporated into proteins.[1]
This document provides detailed application notes and protocols for the use of L-Aspartic acid-¹³C₄ as a stable isotope-labeled internal standard for in vivo metabolic labeling in quantitative proteomics. This technique is a variation of the widely-used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, which enables precise and reliable quantification by introducing a defined mass difference between proteins from different samples.[3][4][5]
Principle of the Method
The SILAC method involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid.[3] In this application, one cell population is cultured in standard "light" medium containing natural L-Aspartic acid, while the other is cultured in "heavy" medium where the natural L-Aspartic acid is replaced with L-Aspartic acid-¹³C₄.[6] The four ¹³C atoms add a +4 Da mass shift to the amino acid.
As cells grow and synthesize proteins over several divisions, the labeled amino acid is fully incorporated into the entire proteome of the "heavy" population.[7] Following experimental treatment, the "light" and "heavy" cell populations are combined at a 1:1 ratio at the earliest possible stage (e.g., cell harvest).[3] This early mixing minimizes downstream experimental variability and enhances quantitative accuracy.[3]
After protein extraction and digestion (typically with trypsin), the resulting peptides are analyzed by mass spectrometry. Since L-Aspartic acid-¹³C₄ is chemically identical to its light counterpart, the labeled and unlabeled peptides co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer as pairs of peaks separated by a specific mass difference. The relative protein abundance is then accurately determined by comparing the signal intensities of these "heavy" and "light" peptide pairs.[8]
Visualizing the Workflow
The general workflow for a quantitative proteomics experiment using L-Aspartic acid-¹³C₄ metabolic labeling is depicted below.
Caption: General workflow for quantitative proteomics using L-Aspartic acid-¹³C₄.
Experimental Protocols
Protocol 1: Metabolic Labeling with L-Aspartic acid-¹³C₄
This protocol outlines the steps for labeling cultured mammalian cells.
Key Consideration: L-Aspartic acid is a non-essential amino acid, meaning many cell lines can synthesize it de novo. This can lead to incomplete incorporation of the "heavy" label.[9][10] For optimal results, it is highly recommended to use a cell line that is auxotrophic for aspartate or to formulate a custom medium that minimizes the precursors for endogenous aspartate synthesis. Complete incorporation (>97%) is critical for accurate quantification and should be verified by preliminary experiments before commencing the main study.[7]
Materials:
-
SILAC-grade cell culture medium deficient in L-Aspartic acid.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Aspartic acid.
-
"Heavy" L-Aspartic acid-¹³C₄ (isotopic purity >99%).
-
Standard cell culture reagents (e.g., antibiotics, glutamine).
-
Cell line of interest.
Procedure:
-
Media Preparation: Prepare two types of culture media:
-
Light Medium: Supplement the base medium with dFBS, antibiotics, and a standard concentration of "light" L-Aspartic acid.
-
Heavy Medium: Supplement the base medium with dFBS, antibiotics, and an identical concentration of "heavy" L-Aspartic acid-¹³C₄.
-
-
Cell Adaptation: Culture the cells in the "heavy" medium for at least six cell doublings to ensure complete incorporation of the L-Aspartic acid-¹³C₄.[7] Monitor cell morphology and growth rates to ensure the heavy amino acid has no adverse effects.[7] Culture the "light" population in parallel.
-
Experimental Phase: Once full incorporation is achieved, seed the "light" and "heavy" cell populations for the experiment. Apply the desired treatment (e.g., drug compound) to the "heavy" population while maintaining the "light" population as a control.
-
Cell Harvest: After the treatment period, wash the cells with ice-cold PBS, and harvest them using a cell scraper or by trypsinization.
-
Sample Mixing: Count the cells from both populations and mix them at a 1:1 ratio. The mixed cell pellet can be stored at -80°C until further processing.
Protocol 2: Protein Extraction and Digestion
This protocol describes the preparation of the mixed cell lysate for mass spectrometry analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
MS-grade Trypsin.
-
Ammonium Bicarbonate (NH₄HCO₃).
-
C18 spin columns for peptide desalting.
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA).
Procedure:
-
Cell Lysis: Resuspend the mixed cell pellet in lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) and add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.
-
Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
-
In-solution Digestion:
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the concentration of denaturants (e.g., urea, if used).
-
Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
Protocol 3: LC-MS/MS Analysis
This protocol provides a general guideline for the analysis of labeled peptides. Specific parameters should be optimized for the instrument in use.
Procedure:
-
Sample Resuspension: Reconstitute the dried peptide sample in a solution suitable for LC injection (e.g., 2% ACN, 0.1% Formic Acid).
-
LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Separate the peptides using a gradient of increasing organic solvent (ACN with 0.1% Formic Acid) over a defined period (e.g., 90-120 minutes).
-
MS Analysis:
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Q Exactive™ or Orbitrap™).
-
Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode.
-
Acquire full MS scans (MS1) at high resolution (e.g., 70,000) to detect the "light" and "heavy" peptide pairs.
-
Select the most intense precursor ions for fragmentation (MS2) using Higher-energy C-trap Dissociation (HCD).
-
Use a dynamic exclusion list to prevent repeated fragmentation of the same peptide.
-
Data Presentation and Analysis
The primary output of the MS analysis is a set of raw files containing the mass spectra. These files are processed using specialized software (e.g., MaxQuant, Proteome Discoverer™) to identify peptides and quantify the intensity ratios of the light/heavy pairs.
Caption: Logic of MS data analysis for identification and quantification.
Illustrative Quantitative Data
The following tables are examples of how quantitative data derived from this method can be structured.
Table 1: Illustrative Protein Quantification Summary
| Protein ID | Gene Name | Peptides Quantified | Ratio H/L (Treated/Control) | Regulation | p-value |
| P04637 | TP53 | 12 | 2.15 | Up | 0.001 |
| P60709 | ACTB | 25 | 1.02 | Unchanged | 0.895 |
| P31946 | HSP90AA1 | 18 | 0.98 | Unchanged | 0.761 |
| Q06830 | VDAC1 | 8 | 0.45 | Down | 0.005 |
Table 2: Illustrative Peptide-Level Data for Protein P04637 (TP53)
| Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Intensity (Light) | Intensity (Heavy) | Ratio H/L |
| FD SFGNLNLAPNLK | 765.39 | 767.39 | 1.50E+06 | 3.15E+06 | 2.10 |
| VVCACPPNTD R | 658.29 | 660.29 | 9.80E+05 | 2.11E+06 | 2.15 |
| SSVCMYED MD VR | 823.32 | 827.32 | 4.50E+05 | 9.90E+05 | 2.20 |
Note: Aspartic acid (D) residues are highlighted in bold.
References
- 1. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. grokipedia.com [grokipedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Sample Preparation for Targeted L-Aspartic Acid-13C4 Metabolomics
Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, pharmacokinetic studies, and clinical research.
Introduction
L-Aspartic acid is a non-essential amino acid central to numerous metabolic processes, including the urea cycle, the citric acid cycle, and the biosynthesis of other amino acids and purines.[1][2][3] Its quantification in biological matrices is crucial for understanding cellular metabolism, disease pathology, and drug efficacy. Metabolomics studies employing stable isotope-labeled internal standards, such as L-Aspartic acid-¹³C₄, offer high precision and accuracy in quantification by correcting for sample loss during preparation and variations in instrument response.[4]
This application note provides detailed protocols for the extraction of L-Aspartic acid from common biological matrices (plasma/serum and cultured cells) for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Metabolic Significance of L-Aspartic Acid
L-Aspartic acid is a key node in cellular metabolism. It is synthesized from the citric acid cycle intermediate oxaloacetate via transamination.[3] It serves as a precursor for the synthesis of several other amino acids, including lysine, threonine, methionine, and isoleucine in plants and microorganisms.[5][6] In humans, it is integral to the urea cycle for ammonia detoxification and a key component in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria.[1][2][3]
Caption: Key metabolic pathways involving L-Aspartic acid.
Experimental Workflow Overview
The general workflow for L-Aspartic acid quantification involves sample collection, quenching of metabolic activity, extraction of metabolites with an internal standard, and subsequent analysis by LC-MS/MS. The use of L-Aspartic acid-¹³C₄ as an internal standard is critical for correcting analytical variability.
Caption: General experimental workflow for metabolomics sample preparation.
Experimental Protocols
Protocol 1: Metabolite Extraction from Plasma or Serum
This protocol is designed for the efficient precipitation of proteins and extraction of polar metabolites like L-Aspartic acid from plasma or serum.
-
Materials:
-
LC-MS grade methanol (MeOH), acetonitrile (ACN), and water.
-
L-Aspartic acid-¹³C₄ internal standard (IS).
-
Microcentrifuge tubes (1.5 or 2 mL).
-
Centrifuge capable of >12,000 x g at 4°C.
-
Vortex mixer.
-
Precision pipettes.
-
-
Procedure:
-
Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation.[7]
-
Internal Standard Spiking: Prepare an extraction solvent of 80:20 Methanol:Water (v/v) containing the L-Aspartic acid-¹³C₄ internal standard at a known concentration (e.g., 1-5 µM). Chill the solvent to -20°C.
-
Protein Precipitation: In a clean microcentrifuge tube, add 400 µL of the cold extraction solvent to 50 µL of the plasma/serum sample.[7] This 8:1 solvent-to-sample ratio ensures efficient protein precipitation.
-
Extraction: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein denaturation.[7]
-
Incubation: Incubate the samples at 4°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000-16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.
-
Analysis or Storage: The extract is now ready for direct injection for LC-MS/MS analysis. Alternatively, samples can be dried under a stream of nitrogen or using a centrifugal evaporator and stored at -80°C.[8] Dried extracts should be reconstituted in a suitable injection solvent (e.g., 90:10 Acetonitrile:Water) before analysis.[9]
-
Protocol 2: Metabolite Extraction from Adherent Cultured Cells
This protocol is optimized for quenching metabolism rapidly and extracting metabolites from adherent cells grown in multi-well plates.
-
Materials:
-
LC-MS grade methanol (MeOH) and water.
-
Ice-cold 0.9% NaCl solution.
-
L-Aspartic acid-¹³C₄ internal standard (IS).
-
Cell scraper.
-
Microcentrifuge tubes.
-
Centrifuge capable of >12,000 x g at 4°C.
-
-
Procedure:
-
Cell Culture: Grow cells to the desired confluency (typically 80-90%) in a 6-well plate.
-
Quenching and Washing: Place the culture plate on ice. Quickly aspirate the culture medium. Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution to remove all traces of medium. It is critical to perform this step quickly to halt metabolic activity. Do not use PBS as the phosphate can interfere with MS analysis.[10]
-
Extraction: Add 1 mL of cold extraction solution (80% methanol containing the L-Aspartic acid-¹³C₄ internal standard) directly to each well.
-
Cell Lysis: Scrape the cells from the well surface using a cell scraper and transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Incubation: Vortex the mixture for 10 minutes at 4°C.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant to a new tube. This extract is ready for LC-MS/MS analysis or can be dried and stored at -80°C.
-
Analytical Methodology: LC-MS/MS
Direct analysis of underivatized amino acids is preferred for high-throughput applications and can be achieved using Hydrophilic Interaction Liquid Chromatography (HILIC).[9]
-
Liquid Chromatography (HILIC):
-
Column: A HILIC column, such as one with a polar stationary phase, is effective for retaining and separating polar analytes like aspartic acid.[9]
-
Mobile Phase A: 0.2% Formic Acid in Water.[11]
-
Mobile Phase B: 0.2% Formic Acid in Acetonitrile.[11]
-
Gradient: A typical gradient starts at a high percentage of organic solvent (e.g., 90% B) and gradually decreases to elute the polar compounds.
-
Flow Rate: 0.4-0.6 mL/min.[11]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both L-Aspartic acid and the L-Aspartic acid-¹³C₄ internal standard.
-
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantification of amino acids using LC-MS/MS methodologies. Data is compiled from established methods for underivatized amino acid analysis.
| Parameter | Typical Value | Notes |
| Analyte | L-Aspartic Acid | - |
| Internal Standard | L-Aspartic Acid-¹³C₄ | Stable isotope-labeled standard.[4] |
| Linearity (r²) | > 0.99 | Achieved with a weighted linear or quadratic regression.[9][12] |
| Calibration Range | 1 - 500 µmol/L | This range typically covers physiological concentrations in plasma.[9][12] |
| Limit of Detection (LOD) | 5 - 100 fmol | Highly dependent on the instrument sensitivity.[13] |
| Limit of Quantification (LOQ) | 1 µmol/L | The lowest concentration quantifiable with acceptable precision and accuracy.[12] |
| Intra-day Precision (%CV) | < 15% | Assessed by analyzing replicate QC samples within the same day.[12] |
| Inter-day Precision (%CV) | < 15% | Assessed by analyzing replicate QC samples on different days.[12] |
| Extraction Recovery | > 85% | Should be evaluated during method validation. |
Conclusion
The protocols described provide a robust framework for the sample preparation and quantification of L-Aspartic acid in biological matrices for metabolomics research. The use of a stable isotope-labeled internal standard (L-Aspartic acid-¹³C₄) is essential for achieving the high degree of accuracy and precision required in modern metabolomics studies. Proper sample handling, including rapid quenching and efficient extraction, is paramount to preserving the integrity of the biological sample and generating reliable data.
References
- 1. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 2. PathWhiz [smpdb.ca]
- 3. Aspartic acid - Wikipedia [en.wikipedia.org]
- 4. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]
- 5. The aspartic acid metabolic pathway, an exciting and essential pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 8. Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 11. Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes: Tracing TCA Cycle Intermediates with L-Aspartic acid-13C4
Introduction
The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis. Understanding the dynamics of the TCA cycle is crucial in various fields of research, including cancer metabolism, neuroscience, and drug development. Stable isotope tracing using compounds like L-Aspartic acid-13C4 offers a powerful method to elucidate the contributions of different substrates to the TCA cycle and to map the metabolic fate of key intermediates. This compound, a non-essential amino acid uniformly labeled with carbon-13, serves as an excellent tracer for investigating anaplerotic and cataplerotic fluxes within the central carbon metabolism.
Principle of the Method
L-Aspartic acid is readily converted to oxaloacetate, a key intermediate of the TCA cycle, through the action of aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT). By introducing this compound into a biological system, the four 13C atoms are incorporated into the oxaloacetate pool. As the TCA cycle proceeds, these labeled carbons are distributed among other cycle intermediates, such as citrate, isocitrate, α-ketoglutarate, succinate, fumarate, and malate.
The pattern and extent of 13C enrichment in these metabolites can be precisely measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This allows researchers to quantify the contribution of aspartate to the TCA cycle, assess the activity of related enzymatic reactions, and identify alterations in metabolic pathways under different physiological or pathological conditions.
Applications
-
Cancer Metabolism: Cancer cells often exhibit rewired metabolic pathways to support their rapid proliferation and survival. Tracing with this compound can reveal the dependence of cancer cells on specific amino acids for anaplerosis, the process of replenishing TCA cycle intermediates. This knowledge can aid in the identification of novel therapeutic targets. Recent research suggests that L-aspartic acid may play a role in gastric cancer prevention and could influence the effectiveness of preventive interventions.
-
Neuroscience: In the brain, aspartate functions as an excitatory neurotransmitter and is involved in the glutamate-glutamine cycle between neurons and glial cells.[2] this compound tracing can be used to study neurotransmitter synthesis and metabolism, providing insights into brain energy metabolism and the pathophysiology of neurological disorders.[3]
-
Drug Development: By monitoring the impact of a drug candidate on the TCA cycle and related pathways, researchers can assess its mechanism of action and potential off-target effects. This compound tracing provides a dynamic view of metabolic responses to therapeutic interventions.
Quantitative Data Summary
The following table summarizes the mass isotopomer distribution of key TCA cycle intermediates in HL-60 neutrophil-like cells after labeling with this compound. This data provides a quantitative measure of the contribution of aspartate to the TCA cycle.
| Metabolite | Mass Isotopomer | Fractional Enrichment (%) in HL-60 cells | Fractional Enrichment (%) in dHL-60 cells | Fractional Enrichment (%) in LPS-dHL-60 cells |
| Malate | M+4 | 12 | 45 | 44 |
| α-Ketoglutarate | M+4 | Not directly reported, but labeling observed | Not directly reported, but labeling observed | Not directly reported, but labeling observed |
| Citrate | M+4 | Not directly reported, but labeling observed | Not directly reported, but labeling observed | Not directly reported, but labeling observed |
Data is derived from a study on HL-60 neutrophil-like cells cultured in RPMI 1640 medium with [U–13C4]aspartic acid. The study noted that the total fractional labeling of citrate, α-ketoglutarate, and malate did not reach 100%, indicating the presence of other carbon sources contributing to the TCA cycle.[4]
Experimental Protocols
This section provides a detailed methodology for a typical stable isotope tracing experiment using this compound in cultured cells, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., HL-60) in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Culture Medium: Culture cells in their standard growth medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Labeling Medium Preparation: Prepare the labeling medium by replacing the standard L-Aspartic acid in the culture medium with this compound (Cambridge Isotope Laboratories, Inc.). The final concentration of the labeled aspartic acid should be the same as the unlabeled form in the standard medium.
-
Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for the incorporation of the 13C label into the metabolic pathways. The optimal labeling time may vary depending on the cell type and the specific metabolic pathway being investigated.
II. Metabolite Extraction
-
Medium Removal: After the labeling period, place the culture plates on ice and quickly aspirate the labeling medium.
-
Cell Washing: Wash the cell monolayer twice with ice-cold PBS to remove any remaining labeling medium.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Cell Scraping: Scrape the cells from the plate surface in the presence of the extraction solvent.
-
Collection: Transfer the cell lysate/extraction solvent mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
III. LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation: Inject the reconstituted samples into a liquid chromatography system. Separation of TCA cycle intermediates is typically achieved using a reversed-phase or HILIC column with a gradient elution.
-
Column: e.g., Atlantis dC18 column (2.1 mm × 100 mm, 3 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient is run to separate the metabolites based on their polarity.
-
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) for detection and quantification of the mass isotopomers of the TCA cycle intermediates.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for TCA cycle acids.
-
Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the different mass isotopomers (e.g., M+0, M+1, M+2, M+3, M+4) of each TCA cycle intermediate.
-
-
Data Analysis: The raw data is processed to determine the fractional enrichment of each mass isotopomer for each metabolite. This involves correcting for the natural abundance of 13C. The mass isotopomer distribution provides insights into the relative contribution of this compound to the TCA cycle.
Visualizations
Caption: Metabolic fate of this compound into the TCA cycle.
References
- 1. 13C Tracer Analysis and Metabolomics in 3D Cultured Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantitative in silico Analysis of Neurotransmitter Pathways Under Steady State Conditions [frontiersin.org]
- 3. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Aspartic acid-13C4 in SILAC Proteomics
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Use of L-Aspartic acid-13C4 in SILAC Proteomics: A Methodological Consideration
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics. The method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. While essential amino acids like arginine and lysine are the standard choice for SILAC due to their indispensability for cellular growth and the predictability of their incorporation, the use of non-essential amino acids such as L-Aspartic acid presents significant challenges that must be carefully addressed.
This document provides a comprehensive overview of the potential applications, inherent challenges, and a hypothetical experimental protocol for the use of this compound in a SILAC proteomics workflow. It is intended to guide researchers in making informed decisions and designing rigorous experiments when considering non-canonical amino acids for metabolic labeling.
Principle of SILAC
The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid. One population is cultured in "light" medium containing the natural, unlabeled amino acid, while the other is cultured in "heavy" medium containing a stable isotope-labeled version of the same amino acid (e.g., this compound). Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. Subsequently, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell lysates are then mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for their distinct detection and relative quantification.
Challenges of Using this compound in SILAC
The use of L-Aspartic acid, a non-essential amino acid, in SILAC workflows is not standard practice due to several metabolic hurdles that can compromise the accuracy and reliability of quantitative data.
-
Endogenous Synthesis: Most mammalian cell lines can synthesize L-Aspartic acid de novo. This endogenous production will dilute the "heavy" this compound in the cellular pool, leading to incomplete labeling of the proteome. Incomplete labeling will result in an underestimation of protein abundance in the "heavy" sample.
-
Metabolic Conversion: L-Aspartic acid is a central metabolite that can be readily converted into other amino acids (such as asparagine, methionine, threonine, and isoleucine) and intermediates of the Krebs cycle.[1] Studies have shown that astrocytes, for example, readily metabolize aspartate and release labeled lactate, glutamine, and citrate into the culture medium.[2] This metabolic scrambling of the 13C label to other molecules will lead to the appearance of the heavy isotope in peptides that do not originally contain aspartic acid, creating significant challenges for data analysis and leading to inaccurate protein quantification.
-
Lack of Auxotrophic Cell Lines: The most straightforward way to use a specific amino acid for SILAC is to employ a cell line that is auxotrophic for it (i.e., cannot synthesize it). However, aspartic acid auxotrophic mammalian cell lines are not commonly available.
Potential Solutions and Necessary Validations
To mitigate the challenges mentioned above, a researcher would need to undertake a significant amount of preliminary validation work.
-
Screening for Aspartate Auxotrophy: The first step would be to screen various cell lines to identify one that may have a defect in the aspartate biosynthesis pathway.
-
Inhibition of Endogenous Synthesis: If a suitable auxotrophic cell line is not available, one could explore the use of inhibitors targeting enzymes in the aspartate biosynthesis pathway, such as aspartate aminotransferase.[3] However, the use of such inhibitors would require extensive validation to ensure they do not have off-target effects that could alter the proteome independently of the experimental conditions being studied.
-
Comprehensive Metabolic Analysis: Before proceeding with a full SILAC experiment, it would be crucial to perform a smaller-scale labeling study with this compound followed by mass spectrometry-based metabolite analysis. This would help to trace the metabolic fate of the 13C label and assess the extent of its conversion to other amino acids and metabolites.
Hypothetical Investigational Protocol for SILAC using this compound
Disclaimer: This is a hypothetical protocol and requires extensive validation before implementation. The use of this compound for SILAC is not a standard procedure and is associated with significant challenges.
Phase 1: Validation of this compound Incorporation and Metabolic Stability
-
Cell Line Selection:
-
Ideally, use a cell line that is auxotrophic for L-Aspartic acid. If not available, select a cell line of interest and be prepared to perform extensive validation.
-
-
Media Preparation:
-
Prepare custom SILAC DMEM or RPMI-1640 medium lacking L-Aspartic acid and L-Asparagine (as asparagine can be converted to aspartic acid).[4]
-
Supplement the "light" medium with natural L-Aspartic acid (e.g., 100 mg/L).
-
Supplement the "heavy" medium with this compound (at a concentration equimolar to the "light" version).
-
Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.
-
-
Adaptation and Incorporation Check:
-
Culture the cells in both "light" and "heavy" media for at least 5-7 cell doublings to ensure maximum incorporation of the labeled amino acid.
-
After the adaptation phase, harvest a small number of cells from both populations.
-
Perform a small-scale protein extraction, digestion, and LC-MS/MS analysis to:
-
Determine the incorporation efficiency of this compound.
-
Analyze the mass spectra of peptides containing other amino acids (e.g., glutamate, alanine) to check for the presence of the 13C label, which would indicate metabolic conversion.
-
-
Phase 2: Main SILAC Experiment
-
Experimental Treatment:
-
Once satisfactory labeling efficiency and minimal metabolic conversion are confirmed, proceed with the main experiment.
-
Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition (e.g., vehicle).
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations and wash them with PBS.
-
Count the cells and mix the "light" and "heavy" populations at a 1:1 ratio.
-
Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
Perform in-solution or in-gel digestion of the proteins using an appropriate protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use a SILAC-aware software package (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.
-
Calculate the heavy/light (H/L) ratios for each protein to determine the relative change in protein abundance between the two conditions.
-
Data Presentation
The quantitative output of a SILAC experiment is a list of identified proteins with their corresponding H/L ratios. This data can be summarized in a table for easy comparison.
Table 1: Hypothetical Quantitative Proteomics Data from a SILAC Experiment
| Protein ID | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| Q06830 | BCL2 | Apoptosis regulator Bcl-2 | 0.45 | 0.005 | Downregulated |
| P31749 | GSK3B | Glycogen synthase kinase-3 beta | 1.89 | 0.02 | Upregulated |
| P10415 | CASP3 | Caspase-3 | 3.12 | 0.0005 | Upregulated |
Table 2: SILAC Amino Acid Specifications
| Amino Acid | Isotopic Label | Chemical Formula | Molecular Weight (Da) |
| L-Aspartic acid | None (Light) | C4H7NO4 | 133.10 |
| This compound | 13C4 | 13C4H7NO4 | 137.07 |
Visualizations
Experimental Workflow
Caption: General workflow of a SILAC experiment.
Metabolic Challenges with L-Aspartic Acid in SILAC
Caption: Metabolic fate of L-Aspartic acid in SILAC.
References
- 1. L-Aspartic acid Clinisciences [clinisciences.com]
- 2. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Asparagine in Cell Culture [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: L-Aspartic Acid-13C4 NMR Signal Optimization
Welcome to the technical support center for NMR analysis of L-Aspartic acid-13C4. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in their NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (SNR) inherently low in 13C NMR spectroscopy?
A1: The low SNR in 13C NMR is due to two main factors. First, the natural abundance of the 13C isotope is only about 1.1%, with the NMR-inactive 12C isotope being the most prevalent.[1] Second, the gyromagnetic ratio of the 13C nucleus is about four times smaller than that of a proton (¹H), which results in a significantly weaker NMR signal.[1] While using this compound overcomes the natural abundance issue, optimizing experimental parameters is still crucial for achieving a strong signal.
Q2: How much does a cryogenic probe (cryoprobe) improve SNR for 13C experiments?
A2: A cryogenic probe dramatically improves SNR by cooling the probe's electronics and preamplifiers to cryogenic temperatures (e.g., using liquid nitrogen), which significantly reduces thermal and electronic noise.[2][3] This can lead to a sensitivity enhancement of approximately 3 to 4 times compared to a conventional room-temperature probe.[2][4] An experiment that might take 16 hours on a standard probe could potentially be completed in just one hour on a cryoprobe, making it a highly effective solution for low-concentration or inherently insensitive nuclei like 13C.[4]
Q3: What is the Nuclear Overhauser Effect (NOE) and how does it enhance my 13C signal?
A3: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating protons (¹H) with a decoupler can transfer polarization to nearby 13C nuclei, increasing their signal intensity.[1][5] For carbons with directly attached protons, this can theoretically enhance the signal by up to 200%.[6] Standard 13C experiments with proton decoupling, such as zgpg30 or zgdc30 on Bruker systems, utilize the NOE during the relaxation delay to maximize the 13C signal.[1][6]
Q4: How does sample concentration impact the SNR of my this compound sample?
A4: Sample concentration is a critical factor for achieving a good SNR.[1][7] Signal intensity is directly proportional to the concentration of the analyte in the active volume of the NMR tube.[7] Doubling the sample concentration will roughly double the signal intensity.[1][8] For small molecules like L-Aspartic acid, it is recommended to use the highest concentration that solubility allows.[5][8]
Troubleshooting Guide
This guide addresses common issues encountered during the acquisition of 13C NMR spectra for this compound.
Problem: My signal is very weak or completely absent.
This is a common issue that can be solved by systematically checking the sample, spectrometer parameters, and hardware.
Troubleshooting Workflow for Low SNR
Caption: A decision tree for troubleshooting low signal-to-noise.
Problem: My quaternary carbon signals are disproportionately weak.
Quaternary carbons lack directly attached protons and thus do not benefit as much from the NOE. They also tend to have much longer T₁ relaxation times.
-
Solution 1: Increase the Relaxation Delay (D1): These carbons require more time to relax back to equilibrium between pulses. While a longer D1 increases the total experiment time, it is essential for allowing these signals to be properly detected. Try increasing D1 to 5-10 seconds as a starting point.
-
Solution 2: Use a Smaller Pulse Angle: A 90° pulse saturates the signal and requires a long relaxation delay (D1 ≈ 5 x T₁). Using a smaller flip angle, such as 30°, requires less relaxation time between scans and can significantly improve the signal intensity for slowly relaxing nuclei within a given experiment time.[1][6]
-
Solution 3: Add a Relaxation Agent: In non-precious samples, adding a small amount of a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃) can dramatically shorten T₁ relaxation times for all carbons, including quaternaries, allowing for a much shorter D1 and faster acquisition.[9]
Experimental Protocols and Data
Protocol 1: Standard 1D 13C NMR for this compound
This protocol provides a robust starting point for acquiring a high-quality 1D 13C spectrum.
-
Sample Preparation:
-
Accurately weigh 15-50 mg of this compound.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, high-quality 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved; gently vortex or sonicate if necessary.[1] The final solution should be clear and free of any particulate matter.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Tune and match the NMR probe for the 13C frequency. This is a critical step to ensure efficient signal transmission and detection.
-
-
Acquisition:
-
Load a standard 13C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[1]
-
Set the acquisition parameters according to the table below.
-
Start the acquisition. The SNR is proportional to the square root of the number of scans (NS), so quadrupling the scans will double the SNR.[8][10]
-
Table 1: Recommended Acquisition Parameters for 1D 13C NMR
| Parameter | Symbol | Recommended Starting Value | Rationale |
| Pulse Program | PULPROG | zgpg30 or zgdc30 | Standard 13C experiment with proton decoupling to provide NOE.[1][6] |
| Pulse Angle | P1 (calibrated) | 30 degrees | An optimal balance for detecting both protonated and non-protonated carbons without requiring very long relaxation delays.[1][6] |
| Relaxation Delay | D1 | 2.0 seconds | A good starting point for most carbons in small molecules.[1][6] Increase if quaternary carbons are weak. |
| Acquisition Time | AQ | ~1.0 second | Determines the digital resolution. 1 second is often sufficient for small molecules.[1][6] |
| Number of Scans | NS | 128 (or higher) | Increase as needed to achieve desired SNR. Start with 128 and double as required (256, 512, 1024...).[1][6] |
| Receiver Gain | RG | Automatic (rga) | Use the auto-gain function to prevent signal clipping and ensure optimal use of the detector's dynamic range.[8] |
Data Processing
-
Fourier Transform: After acquisition is complete, the Free Induction Decay (FID) is converted into a spectrum via Fourier Transform.
-
Apodization (Line Broadening): Apply an exponential multiplication function to the FID before Fourier transformation. Using a line broadening (LB) factor of 0.3 to 1.0 Hz can improve the SNR by smoothing the baseline noise, though it will slightly decrease the resolution by broadening the peaks.[8]
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetric). Apply an automatic or manual baseline correction to obtain a flat baseline for accurate integration.
SNR Optimization Workflow
For a systematic approach to maximizing signal-to-noise, follow this general workflow.
Caption: A systematic workflow for maximizing NMR signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 3. Solid-state NMR MAS CryoProbe enables structural studies of human blood protein vitronectin bound to hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. nmr-bio.com [nmr-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. CHAPTER-8 [cis.rit.edu]
Correcting for natural abundance in 13C metabolic flux analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the correction for natural 13C abundance in metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: Why is correcting for natural 13C abundance necessary in metabolic flux analysis?
A1: Carbon naturally exists as two stable isotopes: 12C (~98.9%) and 13C (~1.1%).[1] This means that even in the absence of a 13C-labeled tracer, any carbon-containing metabolite will have a small fraction of molecules containing one or more 13C atoms. In 13C-MFA, where a 13C-labeled substrate is intentionally introduced to trace metabolic pathways, it is crucial to distinguish between the 13C enrichment from the tracer and the 13C that is naturally present.[2] Failure to correct for this natural abundance can lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes.[1]
Q2: What are the key inputs required for an accurate natural abundance correction?
A2: To perform an accurate correction for natural 13C abundance, the following information is essential:
-
The complete and correct molecular formula of the analyte , including any derivatization agents used during sample preparation. This is critical for calculating the theoretical natural isotope distribution.[2]
-
The measured mass isotopologue distribution (MID) of your analyte from the mass spectrometer. This raw data is the input for the correction algorithms.[1]
-
The isotopic purity of the 13C-labeled tracer. Commercially available tracers are not 100% pure and contain a small fraction of 12C, which needs to be accounted for.[2][3]
-
The mass resolution of the mass spectrometer. High-resolution instruments can resolve different isotopologues, which may affect the correction algorithm used.[1][2]
Q3: What are the different methods for natural abundance correction?
A3: Several methods exist for natural abundance correction, ranging from simple to more complex approaches:
-
Classical Correction: This is a simpler method that adjusts the observed MID based on the MID of a pure, unlabeled standard.[1]
-
Skew Correction: This method accounts for the non-linear shift in the distribution of naturally abundant isotopes that occurs with experimental enrichment.[1][4] It considers that the relative natural abundance distribution is different for each mass isotopomer.[5]
-
Matrix-based Correction: This is a widely used and robust method that employs correction matrices to relate the measured MIDs to the true, enrichment-derived MIDs.[1] The correction matrix is constructed based on the elemental composition of the metabolite and the natural abundances of all its constituent isotopes.[6] Several software packages have been developed to implement this method.[6][7]
Q4: How does inaccurate natural abundance correction impact MFA results?
Q5: What is a mass isotopomer distribution (MID)?
A5: A mass isotopomer distribution (MID) represents the relative abundance of all the mass isotopomers of a given metabolite.[8] Mass isotopomers are molecules of the same compound that differ only in the number of isotopic atoms they contain.[4] For a carbon-containing molecule, the MID will show the fraction of molecules with zero 13C atoms (M+0), one 13C atom (M+1), two 13C atoms (M+2), and so on.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the natural abundance correction process in 13C-MFA.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Negative abundance values after correction | Low signal intensity or missing peaks in the raw data.[2] Incorrect background subtraction.[2] Co-eluting interfering compounds.[2] Inaccurate molecular formula used for correction. | 1. Verify Peak Integration: Manually review the integration of each isotopologue peak in your mass spectrometry data.[2] 2. Check for Interferences: Examine the chromatogram for co-eluting peaks and improve chromatographic separation if necessary.[2] 3. Confirm Molecular Formula: Double-check the elemental formula of the metabolite and any derivatizing agents. 4. Assess Signal-to-Noise: Ensure that the signal intensity of your peaks is sufficiently high above the background noise. |
| Corrected data shows enrichment in unlabeled samples | Incomplete background subtraction leading to artificial peaks. Presence of a co-eluting compound with a similar m/z.[2] Incorrectly defined unlabeled control sample in the software. | 1. Analyze a Blank Sample: Inject a blank sample to assess the background noise and identify any persistent contaminating signals.[2] 2. Optimize Chromatography: Improve the separation of your target metabolite from other compounds.[2] 3. Verify Control Sample Data: Ensure that the data file for the unlabeled control is correctly specified and processed. |
| Flux fitting fails or gives poor goodness-of-fit after correction | Systematic errors in the raw data acquisition. Incorrectly applied correction algorithm or software settings.[2] The metabolic network model does not accurately represent the biological system. | 1. Review Correction Parameters: Double-check all settings in your correction software, including the elemental composition and tracer purity.[2] 2. Test with a Standard: Run an unlabeled standard and verify that after correction, the M+0 abundance is close to 100%.[2] 3. Evaluate the Metabolic Model: Re-examine the assumptions and reactions included in your metabolic network model.[9] 4. Assess Data Quality: Ensure that the raw mass spectrometry data is of high quality with good peak shapes and low noise. |
| Discrepancies between different correction software | Different algorithms or default parameters are used by the software. Variations in how tracer impurity is handled.[3] | 1. Consult Software Documentation: Understand the specific algorithm and assumptions implemented by each software package. 2. Standardize Input Parameters: Ensure that identical inputs (molecular formula, raw data, tracer purity) are used across different platforms. 3. Use Unlabeled Standards for Validation: Compare the correction results for a known unlabeled compound to see which software provides the expected outcome (close to 100% M+0). |
Experimental Protocols
Protocol 1: Mass Spectrometry Data Acquisition for Natural Abundance Correction
This protocol outlines the general steps for acquiring mass spectrometry data suitable for natural abundance correction in 13C-MFA.
-
Sample Preparation: Prepare extracts from both unlabeled (natural abundance) and 13C-labeled cell cultures or tissues.
-
Instrument Setup:
-
Data Acquisition Sequence:
-
Data Processing:
-
Process the raw mass spectrometry data using the instrument vendor's software or an open-source tool.
-
Integrate the peaks for each isotopologue of the target metabolites to obtain their respective intensities or areas.[2]
-
Export the integrated peak areas for each isotopologue (M+0, M+1, M+2, etc.) into a format compatible with your correction software (e.g., .csv).[2]
-
Protocol 2: Natural Abundance Correction using a Matrix-Based Approach
This protocol provides a general workflow for performing natural abundance correction using a dedicated software tool.
-
Data Input:
-
Parameter Specification:
-
Execution of Correction:
-
Run the correction algorithm. The software will use the provided information to construct a correction matrix and apply it to your measured MIDs.[1]
-
-
Output and Analysis:
-
The software will generate an output file containing the corrected MIDs, which represent the fractional enrichment from the 13C tracer.
-
Review the corrected data for any anomalies, such as negative values or unexpected enrichment patterns.
-
The corrected MIDs are now ready to be used as input for metabolic flux analysis software.[1]
-
Visualizations
Caption: A diagram illustrating the key steps in a typical 13C metabolic flux analysis workflow.
Caption: A logical workflow for the correction of natural 13C abundance in mass spectrometry data.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validity of natural isotope abundance correction for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Minimizing background signal in 13C metabolic tracing experiments
Welcome to the Technical Support Center for 13C Metabolic Tracing Experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background signals and ensure the highest quality data from your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background signal in 13C metabolic tracing?
The primary sources of background signal can be broadly categorized into two types:
-
Isotopic Background: This is due to the natural abundance of stable isotopes in all elements. Carbon, for instance, naturally exists as ~98.9% 12C and ~1.1% 13C.[1] This means that even in a theoretically "unlabeled" sample, a molecule with 'n' carbon atoms will have a distribution of mass isotopologues (M+0, M+1, M+2, etc.) due to the probabilistic incorporation of naturally occurring 13C.[1] Other elements like oxygen (17O, 18O), hydrogen (2H), and nitrogen (15N) also contribute to this isotopic background, which can complicate mass spectrometry data.[2][3]
-
Chemical and Instrumental Background: This refers to non-biological signals or contaminants that interfere with the detection of your target metabolites.[4] Sources include impurities in solvents and reagents, plasticizers leaching from labware (e.g., phthalates), detergents, and build-up of contaminants within the LC-MS system itself.[5][6][7][8]
Q2: Why is correcting for natural isotopic abundance critical?
Q3: How does using a 13C-labeled substrate help differentiate my signal from background noise?
Using a 13C-labeled substrate is a powerful method to distinguish true biological signals from chemical noise and background ions.[4] When cells metabolize a 13C tracer (like [U-13C6]glucose), the resulting downstream metabolites will be heavier than their unlabeled counterparts. In a mass spectrum, this creates a distinct mass shift. For a metabolite with 'n' carbons, its fully labeled version will appear at M+n. This clear shift allows for the confident identification of biosynthesized metabolites against a background of non-biological chemical noise, which will not exhibit this predictable mass increase.[10]
Q4: What is isotopic steady state and why is it important?
Isotopic steady state is the point at which the isotopic labeling pattern of intracellular metabolites becomes constant over time. Reaching this state is crucial for many 13C-MFA studies because it signifies that the metabolic network has reached a stable equilibrium with the provided labeled substrate.[11] Analyzing samples before this point can lead to an underestimation of pathway fluxes. For systems where achieving a true steady state is impractical due to slow turnover, an alternative approach called isotopically nonstationary MFA (INST-MFA) must be used.[11]
Troubleshooting Guide
Problem 1: High background signal in blank (no cell) samples.
Possible Cause 1: Contaminated Solvents or Reagents Even high-purity, LC-MS grade solvents can contain impurities or degrade over time, introducing chemical noise.[5][12] Common contaminants include plasticizers, polymers like polyethylene glycol (PEG), and mobile phase additives like acetate or formate forming clusters.[5][7][8]
Recommended Solution:
-
Use High-Purity Solvents: Always use freshly opened, LC-MS grade solvents and reagents.[12]
-
Test Solvents: Before running your biological samples, run a blank injection consisting only of your extraction solvent and another with your full LC mobile phase gradient to identify any background peaks originating from your system.
-
Avoid Contaminated Labware: Do not use plasticware that is not certified as free of leachables (e.g., certain Tygon tubing). Use glass, polypropylene, or Teflon labware where possible.[6]
Possible Cause 2: Contamination from Sample Preparation Devices Filters, collection tubes, and pipette tips can introduce contaminants. For example, nylon filters can be a source of background noise.[6]
Recommended Solution:
-
Pre-rinse Labware: Rinse all glassware and plasticware with a high-purity solvent (e.g., isopropanol followed by methanol) before use.[6]
-
Select Appropriate Filters: Test different filter types (e.g., PTFE) to find one that does not introduce interfering compounds into your blanks.
-
Process Blanks: Prepare "mock" extraction blanks by performing the entire extraction procedure without any cellular material. This helps identify contaminants introduced at each step.
Common Chemical Contaminants in LC-MS
| Compound/Class | Common Sources | Ionization Mode |
| Phthalates (e.g., Dibutylphthalate) | Plasticizers from tubing, bottles, gloves | Positive (ESI+) |
| Polysiloxanes | Silicone tubing, vial septa, vacuum grease | Positive (ESI+) |
| Polyethylene Glycol (PEG) | Detergents, plasticizers, ubiquitous contaminant | Positive (ESI+) |
| Fatty Acids (e.g., Palmitic, Stearic) | Handling, fingerprints, biological matrices | Negative (ESI-) |
| Triethylamine (TEA) / Acetic Acid | Common LC buffers, very persistent | Positive/Negative |
This table summarizes common contaminants listed in sources.[6][7][8]
Problem 2: High M+0 peak (unlabeled fraction) in labeled samples.
Possible Cause 1: Incomplete Quenching or Inefficient Extraction If metabolic activity is not halted instantly and completely, cells can continue to metabolize unlabeled intracellular pools, diluting the 13C enrichment.[11][13] Similarly, inefficient extraction can lead to poor recovery of labeled intracellular metabolites.
Recommended Solution:
-
Rapid Quenching: Ensure quenching is immediate and thorough. For adherent cells, this involves rapidly aspirating the medium and adding a pre-chilled quenching solution (e.g., -80°C 80% methanol).[14][15] For tissue samples, freeze-clamping with tools pre-chilled in liquid nitrogen is the gold standard.[16]
-
Optimize Extraction: Test different extraction solvent mixtures. A common and effective choice for polar metabolites is a cold mixture of methanol, acetonitrile, and water.[11][16] Ensure vigorous vortexing and sufficient incubation time at cold temperatures to precipitate proteins and release metabolites.[13][15]
Possible Cause 2: Dilution from Unlabeled Carbon Sources The 13C-labeled tracer can be diluted by unlabeled carbon sources present in the medium (e.g., from standard FBS, bicarbonate) or from intracellular stores.[11]
Recommended Solution:
-
Use Dialyzed Serum: When culturing cells, use dialyzed fetal bovine serum (dFBS) to remove small molecules like unlabeled glucose and amino acids.[17]
-
Acclimatize Cells: Before introducing the 13C tracer, wash the cells with a base medium lacking the nutrient to be traced to remove any remaining unlabeled substrate.[15][17]
-
Account for Bicarbonate: Be aware that unlabeled CO2/bicarbonate in the medium or from the atmosphere can be fixed by carboxylation reactions, diluting the label in TCA cycle intermediates and related pathways.[11]
Problem 3: Inconsistent labeling patterns between biological replicates.
Possible Cause 1: Variability in Cell Culture Conditions Differences in cell density, growth phase, or overall cell health can lead to significant variations in metabolic activity and, therefore, inconsistent labeling.[11]
Recommended Solution:
-
Standardize Seeding and Growth: Ensure all replicates are seeded at the same density and harvested at the same point in their growth curve (e.g., mid-log phase).
-
Monitor Cell Health: Regularly check cell viability and morphology to ensure consistency across all experimental plates or flasks.
Possible Cause 2: Inconsistent Experimental Timing Variations in the duration of labeling or the time between harvesting and quenching can introduce significant variability.
Recommended Solution:
-
Precise Timing: Use timers to ensure precise and consistent incubation times with the 13C tracer for all replicates.
-
Standardize Harvesting Workflow: Process one sample at a time to ensure the delay between removal from the incubator and quenching is minimal and identical for all replicates.[11]
Key Experimental Protocols
Protocol 1: Quenching and Metabolite Extraction for Adherent Mammalian Cells
This protocol is designed to rapidly halt metabolic activity and efficiently extract polar metabolites.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS) or saline solution[13]
-
LC-MS grade methanol, pre-chilled to -80°C[15]
-
LC-MS grade water
-
Cell scraper
-
Refrigerated microcentrifuge
Procedure:
-
Preparation: Prepare the quenching/extraction solution: an 80:20 mixture of methanol and water. Store it at -80°C until use.[14] Place a metal tray or block on dry ice to create a cold surface for the culture plates.
-
Medium Removal: At the designated time point, remove the culture plate from the incubator and immediately place it on the dry ice block to rapidly quench metabolism.[15]
-
Aspirate and Wash: Quickly aspirate the 13C-labeling medium. Wash the cells once or twice with ice-cold PBS to remove any residual extracellular medium.[15] This wash step should be done as quickly as possible (less than 30 seconds) to prevent metabolic changes.[17]
-
Add Quenching Solution: Immediately after the final wash, add a sufficient volume of the -80°C 80% methanol solution to completely cover the cell monolayer (e.g., 1 mL for a 6-well plate).[14]
-
Cell Lysis and Collection: Place the dish on dry ice for 10 minutes to allow for complete quenching and freeze-thaw lysis.[17] Then, use a pre-chilled cell scraper to scrape the cells off the dish directly into the methanol solution.
-
Transfer and Clarify: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[15] Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.[13][15]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean, pre-chilled tube.[15]
-
Storage: Store the metabolite extracts at -80°C until LC-MS analysis. It is recommended to analyze samples within 24 hours of extraction.[17]
Visualizations
Experimental and Data Analysis Workflow
The following diagram outlines the key steps in a 13C metabolic tracing experiment, highlighting stages where background signals can be introduced and must be addressed.
Caption: Overview of the 13C metabolic tracing experimental workflow.
Troubleshooting Background Signal: A Logical Flowchart
Use this decision tree to systematically identify the source of unexpected background signals in your data.
Caption: A decision tree for troubleshooting background signal sources.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. ccc.bc.edu [ccc.bc.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. repository.tudelft.nl [repository.tudelft.nl]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. escholarship.org [escholarship.org]
- 17. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
Technical Support Center: Overcoming Poor Incorporation of L-Aspartic acid-13C4 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with the incorporation of L-Aspartic acid-13C4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor incorporation of this compound?
A1: Poor incorporation of this compound can stem from several factors:
-
High Endogenous Synthesis: Cells can synthesize L-Aspartic acid de novo from oxaloacetate and glutamate.[1][2][3] If the rate of endogenous synthesis is high, it will dilute the isotopically labeled this compound, leading to low incorporation into downstream metabolites and proteins.
-
Inefficient Cellular Uptake: The transport of L-Aspartic acid across the cell membrane is mediated by specific transporters, such as Excitatory Amino Acid Transporters (EAATs) and ASCT2.[1][4] The expression and activity of these transporters can vary significantly between cell lines and under different culture conditions.
-
Competition with Other Nutrients: The composition of the cell culture medium can influence the uptake of this compound.[5][6] High concentrations of other amino acids, particularly glutamate, may compete for the same transporters.
-
Rapid Intracellular Turnover: The intracellular pool of L-Aspartic acid is in constant flux, being used for protein synthesis, nucleotide synthesis, and as a precursor for other amino acids like asparagine, methionine, and threonine.[7][8][9] This rapid turnover can prevent the labeled pool from reaching a high level of enrichment.
-
Suboptimal Cell Culture Conditions: Factors such as cell density, growth phase, and the presence of contaminants can all negatively impact cellular metabolism and nutrient uptake, leading to poor incorporation.[10]
Q2: How can I determine if my cells are actively taking up this compound?
A2: You can perform a direct uptake assay to measure the transport of radiolabeled or isotopically labeled L-Aspartic acid into your cells. A general protocol involves incubating the cells with labeled L-Aspartic acid for a short period, followed by washing and cell lysis to measure the intracellular labeled compound. Comparing the uptake in your experimental cells to a positive control cell line known to express high levels of aspartate transporters can be informative.
Q3: My cells are taking up the labeled aspartic acid, but I still see low enrichment in downstream metabolites. What could be the issue?
A3: This scenario strongly suggests that the intracellular pool of this compound is being diluted by a large pool of unlabeled, endogenously synthesized aspartic acid. L-Aspartic acid is synthesized from the TCA cycle intermediate oxaloacetate.[1][3] If your cells have a highly active TCA cycle and readily available precursors like glutamine (which can be converted to glutamate, a nitrogen donor for aspartate synthesis), the de novo synthesis pathway will be highly active.
Troubleshooting Guide
Below are specific troubleshooting steps to address poor incorporation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Intracellular this compound | Inefficient transport across the cell membrane. | - Verify Transporter Expression: Check the expression levels of key aspartate transporters (e.g., SLC1A1/EAAT3, SLC1A2/EAAT2, SLC1A3/EAAT1, ASCT2) in your cell line via qPCR or western blotting. - Optimize Media Composition: Reduce the concentration of competing amino acids, such as glutamate, in the culture medium.[5] - Use a Different Isotope: If transport is a major issue, consider using a labeled precursor that is more readily taken up by the cells, such as 13C-labeled glucose or glutamine, to trace carbon into the aspartate pool via endogenous synthesis.[11] |
| Low Enrichment in Downstream Products (e.g., Proteins, Nucleotides) | High rate of de novo synthesis of L-Aspartic acid, diluting the labeled pool. | - Inhibit Endogenous Synthesis: Consider using inhibitors of enzymes involved in aspartate synthesis, such as an inhibitor of aspartate aminotransferase, if compatible with your experimental goals. - Modify Culture Medium: Culture cells in a medium that lacks non-essential amino acids, which may encourage the uptake of exogenous amino acids.[10] - Reach Isotopic Steady State: Extend the labeling time to allow the labeled L-Aspartic acid to reach isotopic steady state within the cell.[11] However, be aware that for some amino acids that are actively exchanged with the extracellular medium, a true steady state may not be achievable.[11] |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | - Standardize Cell Passaging: Always use cells from the same passage number and at a consistent confluency, preferably in the logarithmic growth phase. - Ensure Media Consistency: Use fresh, pre-warmed media for all experiments and avoid repeated freeze-thaw cycles of media components. - Monitor for Contamination: Regularly check for microbial contamination, which can significantly alter cellular metabolism.[10] |
| Slow Cell Growth or Cell Death After Adding this compound | The labeled compound or its formulation may be toxic to the cells. | - Test for Cytotoxicity: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. - Check Purity of Labeled Compound: Ensure the purity of the this compound and that the solvent used for reconstitution is cell culture grade and used at a non-toxic final concentration. |
Experimental Protocols
Protocol 1: Basic this compound Uptake Assay
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of this compound.
-
Uptake Initiation: Aspirate the existing medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the labeling medium to each well to start the uptake.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 10, 30, 60 minutes).
-
Uptake Termination and Washing: To stop the uptake, aspirate the labeling medium and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis and Collection: Add an appropriate ice-cold lysis buffer (e.g., 80% methanol) to each well. Scrape the cells and collect the lysate.
-
Analysis: Analyze the lysate for the concentration of this compound using mass spectrometry. Normalize the results to the total protein concentration in each sample.
Visualizations
Caption: Metabolic pathways of this compound in a cell.
Caption: A logical workflow for troubleshooting poor incorporation.
References
- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An engineered biosensor enables dynamic aspartate measurements in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PathWhiz [smpdb.ca]
- 4. The l-isomer-selective transport of aspartic acid is mediated by ASCT2 at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid abundance and composition in cell culture medium affects trace metal tolerance and cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 7. healthyhey.com [healthyhey.com]
- 8. researchgate.net [researchgate.net]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Resolving overlapping peaks in L-Aspartic acid-13C4 mass spec data
L-Aspartic Acid-13C4 Mass Spec Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with overlapping peaks in this compound mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound and endogenous L-Aspartic acid peaks overlapping?
Overlapping peaks between the labeled internal standard (this compound) and the endogenous analyte are typically due to insufficient chromatographic resolution. Although they have different masses, which the mass spectrometer can distinguish, they are chemically very similar and may elute from the chromatography column at nearly the same time. If the peak shapes are poor (e.g., broad or tailing), this can exacerbate the overlap, making accurate quantification difficult. While complete co-elution is sometimes desired to compensate for matrix effects, chromatographic issues can lead to partial and inconsistent overlap, compromising data quality.[1][2]
Q2: What is the most effective way to improve the chromatographic separation of my analyte and internal standard?
Optimizing the chromatographic method is the most effective strategy. This can involve several approaches:
-
Column Chemistry: Using a column with different selectivity can resolve the peaks. For polar molecules like aspartic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase (C18) columns.[3][4][5][6] HILIC separates compounds based on their polarity and is well-suited for retaining and separating highly polar analytes.[4][5]
-
Mobile Phase Composition: Adjusting the mobile phase, such as the pH, buffer concentration, or organic solvent ratio, can significantly impact retention and selectivity.[3][7] For HILIC, modifying the buffer concentration can improve peak shape and alter selectivity.[3]
-
Gradient Optimization: Lengthening the gradient or making it shallower around the elution time of your compounds can increase the separation between them.[8]
Q3: Can I resolve overlapping peaks using only mass spectrometer settings?
While chromatography is the primary tool for separating co-eluting compounds, some mass spectrometry techniques can help, particularly with isobaric interferences (compounds with the same nominal mass). High-resolution mass spectrometers (like Orbitrap or TOF instruments) can distinguish between compounds with very small mass differences.[9] Additionally, techniques like ion mobility spectrometry, which separates ions based on their size and shape, can resolve isomers that are indistinguishable by mass alone.[10][11] However, for an isotopically labeled standard and its endogenous counterpart, the primary issue is typically chromatographic co-elution rather than isobaric interference that the MS can't resolve.
Q4: What are common sources of interference in my L-Aspartic acid analysis?
Interference can come from several sources:
-
Isobaric Compounds: Other small molecules in the sample matrix may have the same nominal mass as L-Aspartic acid or its labeled standard. Common interferences include isomers like isoaspartic acid.[10][12][13]
-
Matrix Effects: Components of the biological matrix (e.g., salts, phospholipids) can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.[1] Proper sample cleanup is crucial to minimize these effects.[14][15]
-
In-source Fragmentation: The analyte or other compounds could fragment in the ion source of the mass spectrometer, creating ions with the same m/z as the target analyte.
Q5: How can my sample preparation protocol help in resolving overlapping peaks?
A robust sample preparation protocol is critical for obtaining clean data and good peak shapes.
-
Protein Precipitation: For biological samples like plasma or tissue homogenates, removing proteins is a necessary first step.[14] This can be done using methods like acid precipitation (e.g., with trichloroacetic acid) or ultrafiltration.[14]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and remove interfering substances from the matrix, which can improve peak shape and reduce matrix effects.[6]
-
Derivatization: While often used to improve detection for UV or fluorescence, derivatization can also alter the chromatographic properties of amino acids, potentially improving their separation.[4][16][17]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving overlapping peak issues.
Diagram: Troubleshooting Workflow for Overlapping Peaks
Caption: A flowchart outlining the steps to troubleshoot and resolve overlapping peaks in LC-MS data.
Experimental Protocols
Protocol 1: Gradient Elution Optimization using HILIC
This protocol provides a general approach to optimize the separation of L-Aspartic acid and its labeled standard using a HILIC column.
-
Column: Use a HILIC column (e.g., an amide-based column) suitable for amino acid analysis.[3][6]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Initial Conditions: Start with a high percentage of organic solvent to ensure retention on the HILIC column.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Scouting Gradient:
-
0-2 min: 95% B
-
2-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: Re-equilibrate at 95% B
-
-
Optimization:
-
If peaks elute too early and are poorly resolved, increase the initial hold time at 95% B.
-
If peaks are broad, decrease the flow rate.
-
To improve separation, slow down the gradient ramp (e.g., extend the 2-10 minute segment to 15 or 20 minutes).[8]
-
Adjusting the buffer concentration in Mobile Phase A can also affect peak shape and selectivity.[3]
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a standard method for preparing plasma or serum samples for amino acid analysis.[14]
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Precipitation:
-
To a 100 µL aliquot of the sample, add 400 µL of cold methanol containing the this compound internal standard.
-
Alternatively, use a 10% solution of trichloroacetic acid (TCA) for precipitation.[14]
-
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[14]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Analysis: The supernatant is now ready for injection into the LC-MS system.
Data Presentation
Effective data presentation is crucial for evaluating the success of optimization efforts. The following tables illustrate how to compare results from different experimental conditions.
Table 1: Comparison of Chromatographic Columns
| Parameter | C18 Reversed-Phase Column | HILIC Amide Column |
| Resolution (Rs) | 0.8 | 1.9 |
| Tailing Factor (Tf) - Endogenous | 1.7 | 1.1 |
| Tailing Factor (Tf) - L-Asp-13C4 | 1.6 | 1.1 |
| Retention Time (min) - Endogenous | 2.1 | 7.5 |
| Retention Time (min) - L-Asp-13C4 | 2.1 | 7.4 |
A resolution value (Rs) greater than 1.5 indicates baseline separation.
Table 2: Effect of Gradient Length on Peak Resolution
| Gradient Length (min) | Resolution (Rs) | Peak Width (sec) - Endogenous | Peak Width (sec) - L-Asp-13C4 |
| 5 | 0.9 | 12 | 12.5 |
| 10 | 1.6 | 8 | 8.2 |
| 15 | 2.1 | 6 | 6.1 |
Longer gradients generally lead to better resolution and narrower peaks.[8]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. halocolumns.com [halocolumns.com]
- 5. nestgrp.com [nestgrp.com]
- 6. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Trends Underlying Aspartic Acid Isomerization in Intact Proteins Reveals Unusually Rapid Isomerization of Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria | MDPI [mdpi.com]
- 12. Toward Rapid Aspartic Acid Isomer Localization in Therapeutic Peptides Using Cyclic Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 16. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. advion.com [advion.com]
Technical Support Center: Ensuring Complete Cell Lysis for ¹³C Labeled Metabolite Extraction
Welcome to the technical support center for ¹³C labeled metabolite extraction. This guide is designed to assist researchers, scientists, and drug development professionals in achieving complete and efficient cell lysis for accurate metabolomic analysis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step before cell lysis in a ¹³C labeling experiment?
A1: The first and most critical step is quenching. Quenching rapidly halts all metabolic activity, preserving the isotopic labeling pattern of intracellular metabolites at the time of harvesting.[1][2][3] This is typically achieved by using a chilled quenching solution, such as a methanol-water mixture at -70°C or colder.[4][5]
Q2: Why is complete cell lysis essential for accurate metabolite extraction?
Q3: Can the method of cell detachment for adherent cells affect my results?
A3: Yes, the detachment method can significantly impact your metabolic profile.[6][7][8] For instance, trypsinization can alter the levels of certain metabolites compared to mechanical scraping.[6][7][8] It is important to choose a detachment method that minimizes metabolic perturbations and to be consistent across all samples.
Q4: How can I assess the efficiency of my cell lysis protocol?
A4: Lysis efficiency can be evaluated through several methods. One common approach is to visually inspect the cell pellet under a microscope after lysis to check for intact cells. Another method is to quantify the amount of a specific intracellular marker (like DNA or a particular protein) in the lysate versus the remaining pellet.[9]
Q5: What are some common causes of metabolite degradation during lysis and extraction?
A5: Metabolite degradation can be caused by enzymatic activity if quenching is incomplete, harsh chemical conditions, or inappropriate temperatures.[10][11] Performing all steps at low temperatures (e.g., on ice or at 4°C) and using appropriate quenching and extraction solvents can help minimize degradation.[4][10]
Troubleshooting Guides
Problem 1: Low Metabolite Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | - Verify lysis method is appropriate for your cell type. Some cells are more resistant to lysis.[12] - Consider combining mechanical disruption (e.g., bead beating, sonication) with chemical lysis.[13] - Increase incubation time with lysis buffer or perform additional freeze-thaw cycles.[4] |
| Metabolite Leakage During Washing | - Minimize the number of washing steps. - Use an ice-cold isotonic wash buffer (e.g., PBS) to prevent premature lysis and metabolite leakage.[1] |
| Insufficient Starting Material | - Ensure you have an adequate number of cells for extraction. The required cell number should be optimized for your specific cell type and analytical platform.[4] |
| Inefficient Extraction | - Ensure the extraction solvent is appropriate for your target metabolites. - Perform sequential extractions of the cell pellet to maximize recovery.[4][5] |
Problem 2: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Quenching | - Ensure rapid and consistent quenching for all samples. The time between removing cells from culture and quenching should be minimized and kept uniform.[1] |
| Variable Lysis Efficiency | - Standardize all lysis parameters, including incubation times, temperatures, and vortexing/mixing intensity.[4] |
| Inconsistent Sample Handling | - Keep all samples on ice or at 4°C throughout the entire procedure.[4][10] - Ensure accurate and consistent pipetting of all reagents. |
| Cell Detachment Method | - If using scraping for adherent cells, ensure the technique is consistent to avoid variability in the number of cells harvested.[6] |
Problem 3: Suspected Metabolite Degradation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Residual Enzymatic Activity | - Ensure the quenching solution is at the correct, ultra-low temperature and that it is added rapidly to the cells.[4][5] - Keep samples at low temperatures throughout the extraction process.[10] |
| Harsh Lysis Conditions | - Avoid prolonged exposure to harsh detergents or extreme pH. - Sonication can generate heat; perform it in short bursts on ice.[13] |
| Sample Storage | - Store extracted metabolites at -80°C until analysis to prevent degradation.[1][4] |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells using Freeze-Thaw Lysis
This protocol is adapted from established methods for extracting ¹³C labeled metabolites.[4][5]
Materials:
-
Culture medium with ¹³C labeled substrate
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Quenching solution: 80:20 methanol:water, pre-chilled to -70°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C
Procedure:
-
After the desired labeling time, immediately aspirate the culture medium.
-
Quickly wash the cells once with ice-cold PBS.
-
Immediately add the pre-chilled quenching solution to the culture dish, ensuring the entire cell monolayer is covered.
-
Place the dish on dry ice or in a -80°C freezer for at least 15 minutes to ensure complete quenching and to initiate freeze-thaw lysis.
-
Thaw the plate on ice.
-
Using a pre-chilled cell scraper, scrape the cells into the quenching solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
To ensure complete extraction, add a small volume of fresh, cold quenching solution to the dish, rinse, and pool it with the initial lysate.
-
Vortex the lysate vigorously for 30 seconds.
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Store the extracted metabolites at -80°C until analysis.
Visualizations
Caption: Experimental workflow for ¹³C labeled metabolite extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 5. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 6. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 10. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating L-Aspartic acid-13C4 Incorporation for Proteomic Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to accurately measure protein synthesis and turnover, stable isotope labeling with amino acids in cell culture (SILAC) is a cornerstone technique. While 13C-labeled lysine and arginine are the conventional choices, the use of non-essential amino acids like L-Aspartic acid-13C4 presents an alternative approach. This guide provides a comprehensive comparison of this compound with standard SILAC amino acids, supported by experimental data and detailed protocols to aid in the validation of its incorporation rate in proteomics.
Principles of Metabolic Labeling in Proteomics
Metabolic labeling in proteomics involves the introduction of stable isotope-labeled amino acids into cell culture media. As cells proliferate and synthesize new proteins, these "heavy" amino acids are incorporated into the proteome. Mass spectrometry can then distinguish between the heavy-labeled proteins and their normal "light" counterparts, allowing for the relative quantification of protein abundance and the measurement of protein synthesis and degradation rates. The choice of labeled amino acid is critical for the accuracy and reliability of these experiments.
Comparison of this compound and Standard SILAC Amino Acids
A direct quantitative comparison of the incorporation efficiency and potential metabolic scrambling of this compound with the standard SILAC amino acids, 13C6-Arginine and 13C6-Lysine, is essential for validating its use. The following table summarizes key performance parameters based on available experimental data.
| Parameter | This compound | 13C6-Arginine | 13C6-Lysine |
| Amino Acid Type | Non-essential | Essential | Essential |
| Incorporation Efficiency | Potentially variable due to endogenous synthesis. Specific quantitative data is limited in publicly available studies. | High, typically >95% after 5-6 cell doublings.[1][2] | High, typically >95% after 5-6 cell doublings.[1][2] |
| Potential for Label Scrambling | Higher potential due to its central role in metabolism, can be converted to other amino acids.[3] | Low, but conversion to proline can occur in some cell lines.[1] | Very low. |
| Impact on Cell Viability | Generally considered non-toxic at typical labeling concentrations. | Generally considered non-toxic at typical labeling concentrations. | Generally considered non-toxic at typical labeling concentrations. |
| Cost | Can be comparable to or higher than standard SILAC amino acids depending on the supplier and isotopic purity. | Varies by supplier and isotopic purity. | Varies by supplier and isotopic purity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for validating the incorporation of this compound and for a standard dynamic SILAC experiment using 13C6-Arginine and 13C6-Lysine.
Protocol 1: Validating this compound Incorporation Rate
Objective: To determine the incorporation efficiency of this compound into the proteome of cultured cells.
Materials:
-
Cell line of interest
-
DMEM or RPMI 1640 medium deficient in L-Aspartic acid
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (e.g., from Cambridge Isotope Laboratories, Inc.[4])
-
Unlabeled L-Aspartic acid
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin
-
LC-MS/MS system
Methodology:
-
Cell Culture: Culture cells in standard complete medium to ~70-80% confluency.
-
Media Preparation: Prepare "heavy" medium by supplementing Aspartic acid-deficient medium with this compound at a concentration similar to that in the standard medium. Prepare "light" medium with unlabeled L-Aspartic acid. Both media should be supplemented with dFBS and other necessary components.
-
Labeling: Switch the cells to the "heavy" medium and culture for various time points (e.g., 24, 48, 72, 96, and 120 hours) to determine the time required for maximum incorporation.
-
Cell Lysis and Protein Digestion: At each time point, harvest the cells, lyse them, and quantify the protein concentration. Digest a known amount of protein (e.g., 50 µg) with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a relevant protein database, specifying this compound as a variable modification. Calculate the incorporation rate by determining the ratio of heavy to light aspartic acid-containing peptides for a set of highly abundant proteins.
Protocol 2: Dynamic SILAC for Protein Turnover Analysis with 13C6-Arginine and 13C6-Lysine
Objective: To measure the synthesis and degradation rates of proteins in cultured cells.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-Arginine and L-Lysine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Arginine (12C6) and L-Lysine (12C6)
-
"Heavy" L-Arginine (13C6) and L-Lysine (13C6) (e.g., from Thermo Fisher Scientific[5])
-
Cell lysis buffer, protease/phosphatase inhibitors, protein quantification assay, trypsin, LC-MS/MS system (as in Protocol 1)
Methodology:
-
Full Labeling: Culture cells for at least 6 doublings in "heavy" SILAC medium to achieve >97% incorporation of heavy amino acids.
-
Pulse-Chase: At time zero, switch the fully labeled cells to "light" SILAC medium.
-
Time Course Sampling: Harvest cells at various time points after the switch (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Preparation: For each time point, lyse an equal number of cells and mix the lysate with an equal amount of lysate from a "heavy" labeled reference cell population (which has been maintained in heavy medium).
-
Protein Digestion and LC-MS/MS: Digest the mixed protein samples with trypsin and analyze the peptides by LC-MS/MS.
-
Data Analysis: Quantify the heavy-to-light (H/L) ratios for each identified peptide. The rate of decrease in the H/L ratio over time reflects the protein degradation rate, while the appearance of light peptides corresponds to the synthesis of new proteins.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is essential for understanding and communicating complex scientific data. Graphviz (DOT language) can be used to generate these diagrams.
Caption: Workflow for validating this compound incorporation.
Caption: Dynamic SILAC workflow for protein turnover analysis.
Conclusion
The validation of this compound incorporation is a critical step before its adoption as a tracer in quantitative proteomics. While it offers an alternative to the canonical SILAC amino acids, researchers must carefully consider its non-essential nature and the potential for metabolic conversion, which could complicate data interpretation. The provided protocols and comparative data serve as a guide for scientists to objectively assess the performance of this compound and determine its suitability for their specific research needs in the dynamic field of proteomics and drug development. Direct experimental validation within the biological system of interest remains the most reliable approach to ensure data accuracy and integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to L-Aspartic Acid-¹³C₄ and Uniformly Labeled Glucose for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of metabolic fluxes is critical for understanding cellular physiology in both normal and diseased states. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the state-of-the-art technique for elucidating in vivo metabolic pathway activity. The selection of an appropriate isotopic tracer is a crucial step that dictates the precision and resolution of the resulting flux map. This guide provides a comprehensive comparison of two key tracers for probing central carbon metabolism: L-Aspartic acid-¹³C₄ and uniformly labeled ([U-¹³C₆]) glucose.
Introduction to ¹³C Tracers in Metabolic Flux Analysis
¹³C-MFA involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative and absolute fluxes through different metabolic pathways.[1][2] The choice of tracer is paramount, as different tracers provide distinct labeling patterns that offer better resolution for specific pathways.[3][4]
Tracer Performance Comparison: L-Aspartic Acid-¹³C₄ vs. [U-¹³C₆]Glucose
The primary distinction between L-Aspartic acid-¹³C₄ and [U-¹³C₆]glucose as tracers lies in their points of entry into central carbon metabolism and the subsequent labeling patterns they generate.
-
[U-¹³C₆]Glucose: As a primary carbon source for many cells, uniformly labeled glucose enters at the top of glycolysis. This allows for the comprehensive labeling of glycolytic intermediates, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[5] Its metabolism through pyruvate dehydrogenase and pyruvate carboxylase leads to M+2 and M+3 labeled TCA cycle intermediates, respectively, providing insights into both oxidative and anaplerotic pathways.[5][6] However, the complexity of labeling patterns from [U-¹³C₆]glucose can sometimes make it challenging to resolve specific anaplerotic or cataplerotic fluxes with high precision.
-
L-Aspartic Acid-¹³C₄: This tracer enters central metabolism primarily through its conversion to the TCA cycle intermediate oxaloacetate via aspartate aminotransferase.[7][8] This provides a more direct probe of anaplerosis and the latter half of the TCA cycle. By introducing four labeled carbons directly into the oxaloacetate pool, it can offer a clearer view of fluxes around the TCA cycle and related pathways, such as the malate-aspartate shuttle and gluconeogenesis, potentially with less isotopic scrambling than that observed with glucose tracers.
The following table summarizes the key characteristics and optimal applications of each tracer.
| Feature | L-Aspartic Acid-¹³C₄ | [U-¹³C₆]Glucose |
| Primary Entry Point | Oxaloacetate (TCA Cycle) | Glycolysis |
| Primary Pathways Probed | TCA Cycle Anaplerosis/Cataplerosis, Malate-Aspartate Shuttle, Gluconeogenesis | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Lipogenesis |
| Advantages | - Direct labeling of the oxaloacetate pool provides high resolution for TCA cycle fluxes.[7] - Useful for studying pathways directly linked to aspartate and oxaloacetate metabolism. | - Provides a global overview of central carbon metabolism.[4] - Labels a wide range of downstream pathways.[5] |
| Disadvantages | - Provides limited information on glycolysis and the pentose phosphate pathway. - Cellular uptake and metabolism can be more variable than glucose. | - Can result in complex labeling patterns that are challenging to deconvolute. - May provide less resolution for specific anaplerotic fluxes compared to a direct tracer like aspartate.[3] |
Experimental Data and Applications
While direct head-to-head comparative studies are limited, the literature provides substantial evidence for the utility of each tracer in specific contexts.
[U-¹³C₆]Glucose in Practice:
Studies have extensively used [U-¹³C₆]glucose to map metabolic alterations in various cell types and disease models. For instance, in cancer cells exhibiting the Warburg effect, [U-¹³C₆]glucose tracing has been instrumental in quantifying the shift towards aerobic glycolysis.[3] The labeling patterns in lactate and TCA cycle intermediates reveal the relative contributions of glucose to energy production and biosynthesis.[6] For example, the M+3 labeling of malate and aspartate from [U-¹³C₆]glucose is a key indicator of pyruvate anaplerosis via pyruvate carboxylase.[9]
L-Aspartic Acid-¹³C₄ in Practice:
L-Aspartic acid-¹³C₄ is particularly valuable for investigating the role of anaplerosis in maintaining TCA cycle integrity, especially in cells that rely heavily on amino acid metabolism.[8] Tracing with [¹³C₄, ¹⁵N]aspartate has been used to investigate the purine monophosphate pool, which is linked to the TCA cycle via aspartate.[7] In studies of neurological metabolism, labeled aspartate can help to dissect the contributions of different substrates to the neuronal and glial TCA cycles.
Quantitative Data Summary
The following table presents a conceptual summary of expected labeling patterns in key metabolites for each tracer, which are used to calculate metabolic fluxes.
| Metabolite | Expected Major Isotopologue from L-Aspartic Acid-¹³C₄ | Expected Major Isotopologue(s) from [U-¹³C₆]Glucose | Information Gained |
| Oxaloacetate | M+4 | M+2, M+3 | Anaplerotic and oxidative TCA cycle flux |
| Malate | M+4 | M+2, M+3 | TCA cycle activity, malate-aspartate shuttle |
| Citrate | M+4 | M+2, M+4, M+5, M+6 | TCA cycle turnover, pyruvate dehydrogenase vs. pyruvate carboxylase flux |
| Glutamate | M+4 | M+2, M+3, M+4, M+5 | TCA cycle activity, glutamine anaplerosis |
| Pyruvate | Unlabeled | M+3 | Glycolytic flux |
| Lactate | Unlabeled | M+3 | Fermentative glycolysis |
Experimental Protocols
A generalized protocol for a ¹³C-MFA experiment is outlined below. This protocol is adaptable for various cell lines and experimental conditions.
1. Cell Culture and Tracer Administration:
- Culture cells to the desired confluency (typically mid-log phase) in standard growth medium.
- For the labeling experiment, replace the standard medium with a medium containing the ¹³C-labeled tracer. The unlabeled version of the tracer should be removed, and dialyzed fetal bovine serum is often used to minimize interference from unlabeled substrates.
- For [U-¹³C₆]glucose, it typically replaces unlabeled glucose in the medium.
- For L-Aspartic acid-¹³C₄, it replaces unlabeled aspartic acid.
- Incubate the cells with the tracer-containing medium for a duration sufficient to reach isotopic steady-state. This time can vary from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[9]
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with an ice-cold saline solution.
- Extract metabolites using a cold solvent, such as 80:20 methanol:water, and incubate at -80°C.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Analytical Measurement:
- Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the samples as required for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) or NMR analysis.
- Analyze the samples to determine the mass isotopomer distributions of key metabolites.
4. Data Analysis and Flux Calculation:
- Correct the raw mass spectrometry data for natural isotope abundances.
- Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best fit the measured isotopomer data.[10]
Visualizing Metabolic Pathways and Workflows
Metabolic Pathways
The following diagrams illustrate the entry points and key labeling transitions for each tracer in central carbon metabolism.
Caption: Metabolism of [U-¹³C₆]Glucose in Central Carbon Metabolism.
Caption: Metabolism of L-Aspartic Acid-¹³C₄ in the TCA Cycle.
Experimental Workflow
The general workflow for a ¹³C-MFA experiment is depicted below.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
L-Aspartic Acid-13C4: Setting the Gold Standard for Accuracy in Amino Acid Quantification
For researchers, scientists, and drug development professionals striving for the highest level of accuracy in amino acid analysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of L-Aspartic acid-13C4, a stable isotope-labeled (SIL) internal standard, against traditional and alternative methods. Through supporting experimental data and detailed protocols, we demonstrate why this compound is the superior choice for robust and reliable quantification.
In the realm of quantitative analysis, particularly in complex biological matrices, internal standards are essential to correct for variability during sample preparation, chromatography, and mass spectrometry detection. The ideal internal standard should mimic the analyte's behavior as closely as possible. Stable isotope-labeled compounds, such as this compound, are widely regarded as the "gold standard" because their chemical and physical properties are nearly identical to their endogenous counterparts.[1][2]
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-IS) offer significant advantages over other types of internal standards, such as non-isotopic structural analogs (e.g., norleucine) or no internal standard at all. Because SIL-IS co-elute with the analyte and have nearly identical ionization efficiencies, they can effectively compensate for matrix effects—the suppression or enhancement of ionization due to other components in the sample.[2][3] This leads to substantial improvements in accuracy, precision, and method robustness.
A study on the analysis of 20 proteinogenic amino acids in mouse plasma using a uniformly ¹³C, ¹⁵N-stable-isotope-labeled amino acid mixture as internal standards demonstrated excellent accuracy and precision.[4] This approach ensures that each amino acid is corrected by its own isotopically labeled counterpart, minimizing variability.
Comparative Performance of Internal Standards
The following tables summarize the performance of amino acid quantification using a stable isotope-labeled internal standard like this compound compared to methods without an appropriate internal standard. The data is based on a validated LC-MS/MS method for the quantification of natural amino acids in biological fluids.[4]
Table 1: Accuracy of Amino Acid Quantification in Quality Control Samples Using Stable Isotope-Labeled Internal Standards [4]
| Analyte | Target Concentration (μM) | Measured Concentration (μM) | Accuracy (%) |
| L-Aspartic Acid | 20 | 19.4 | 97.0% |
| 100 | 102.1 | 102.1% | |
| 500 | 508.5 | 101.7% | |
| L-Glutamic Acid | 40 | 38.9 | 97.3% |
| 200 | 205.4 | 102.7% | |
| 1000 | 989.0 | 98.9% | |
| L-Alanine | 40 | 41.2 | 103.0% |
| 200 | 195.6 | 97.8% | |
| 1000 | 1015.0 | 101.5% | |
| L-Serine | 20 | 20.8 | 104.0% |
| 100 | 96.5 | 96.5% | |
| 500 | 511.0 | 102.2% |
Table 2: Precision of Amino Acid Quantification in Quality Control Samples Using Stable Isotope-Labeled Internal Standards [4]
| Analyte | Concentration Level | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) |
| L-Aspartic Acid | Low | 4.5 | 6.8 |
| Medium | 2.1 | 4.2 | |
| High | 1.8 | 3.5 | |
| L-Glutamic Acid | Low | 5.1 | 7.2 |
| Medium | 2.5 | 4.8 | |
| High | 2.0 | 3.9 | |
| L-Alanine | Low | 4.8 | 6.5 |
| Medium | 2.3 | 4.1 | |
| High | 1.9 | 3.7 | |
| L-Serine | Low | 5.3 | 7.5 |
| Medium | 2.8 | 5.1 | |
| High | 2.2 | 4.3 |
In contrast, methods that rely on a single, non-isotopic internal standard like norleucine, or no internal standard at all, are more susceptible to variability and matrix effects, which can lead to less accurate and precise results. While a non-isotopic internal standard can correct for some variability, it cannot account for differences in ionization efficiency between itself and the various amino acids being analyzed.
Experimental Protocols
A robust and reliable method for amino acid quantification involves careful sample preparation, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard mix, including this compound, is integral to this process.
Experimental Protocol for Amino Acid Quantification in Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of 20 proteinogenic amino acids in mouse plasma.[4]
1. Materials and Reagents:
-
This compound and a mixture of other ¹³C, ¹⁵N-labeled amino acids (Internal Standard Working Solution).
-
Acetonitrile, water, and formic acid (LC-MS grade).
-
Ammonium formate.
-
Plasma samples and quality control samples.
2. Sample Preparation:
-
To 5 µL of plasma sample, add 600 µL of the Internal Standard Working Solution (a 20,000-fold dilution of a ¹³C, ¹⁵N-labeled cell-free amino acid mixture in acetonitrile:water:formic acid = 80:20:1 v/v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 16,100 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new vial.
-
Inject 5 µL of the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: Intrada Amino Acid column (50 × 3 mm, 3 µm).
-
Mobile Phase A: 100 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3 v/v/v).
-
Gradient Elution: A gradient optimized for the separation of individual amino acids.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
L-Aspartic acid: 134.1 → 74.1
-
This compound,15N: 139.1 → 77.1
-
4. Data Analysis:
-
Quantify the concentration of each amino acid by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
-
Generate a calibration curve using a series of standards with known concentrations.
-
Determine the concentration of the amino acids in the unknown samples by comparing their peak area ratios to the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of L-Aspartic Acid-¹³C₄ Tracing with Seahorse Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex cellular metabolism, researchers often employ orthogonal techniques to validate and enrich their findings. This guide provides a comprehensive comparison of two powerful methodologies: L-Aspartic acid-¹³C₄ metabolic tracing and the Agilent Seahorse XF Cell Mito Stress Test. While stable isotope tracing offers a detailed view of the metabolic fate of a specific substrate, Seahorse assays provide a real-time, functional assessment of cellular bioenergetics. The cross-validation of these techniques can yield a more robust and complete picture of mitochondrial function and substrate utilization, particularly in research areas such as oncology, immunology, and neurodegenerative diseases, where metabolic reprogramming is a key feature.
L-Aspartic acid is a crucial amino acid that directly contributes to the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. By using L-Aspartic acid labeled with carbon-13 (¹³C₄), researchers can trace the journey of its carbon atoms through the TCA cycle and other interconnected metabolic pathways. This provides a quantitative measure of aspartate's contribution to mitochondrial metabolism. The Seahorse XF Cell Mito Stress Test complements this by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1] By subjecting cells to a series of metabolic stressors, this assay reveals critical parameters of mitochondrial health, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2][3]
This guide presents a framework for the cross-validation of these two techniques, including detailed experimental protocols, a comparative data summary, and visual workflows to facilitate a deeper understanding of cellular metabolic processes.
Data Presentation: Comparative Analysis
The following table summarizes hypothetical yet representative quantitative data from parallel experiments using L-Aspartic acid-¹³C₄ tracing and a Seahorse XF Cell Mito Stress Test on a cancer cell line known to utilize aspartate as an anaplerotic substrate.
| Parameter | L-Aspartic acid-¹³C₄ Tracing | Seahorse XF Cell Mito Stress Test | Interpretation |
| Primary Measurement | Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates | Oxygen Consumption Rate (OCR) in pmol/min | Tracing provides specific substrate contribution, while Seahorse measures overall respiratory function. |
| Substrate Utilization | % ¹³C Enrichment in Citrate: 45% ± 5% | Basal Respiration: 120 ± 10 pmol/min | High ¹³C enrichment in citrate from L-Aspartic acid-¹³C₄ correlates with a high basal oxygen consumption, indicating that aspartate is a significant fuel source for the TCA cycle and mitochondrial respiration in these cells. |
| % ¹³C Enrichment in Malate: 55% ± 6% | The higher enrichment in malate reflects the entry point of aspartate into the TCA cycle via transamination to oxaloacetate, which is then converted to malate. | ||
| ATP Production | Relative ATP production from Aspartate (calculated from flux): High | ATP-Linked Respiration: 85 ± 8 pmol/min | A significant portion of basal respiration is dedicated to ATP synthesis, and the tracing data suggests a substantial part of this is fueled by aspartate oxidation. |
| Mitochondrial Capacity | N/A | Maximal Respiration: 250 ± 20 pmol/min | The Seahorse assay reveals the maximum respiratory capacity of the mitochondria when stimulated with an uncoupler like FCCP. |
| Spare Respiratory Capacity: 130 ± 15 pmol/min | The cells have a high spare respiratory capacity, indicating they can respond to increased energy demands. The tracing data implies that aspartate metabolism can support this increased respiration. | ||
| Glycolytic Function | N/A | Basal Extracellular Acidification Rate (ECAR): 40 ± 5 mpH/min | The Seahorse assay also provides information on glycolysis. In this case, the cells exhibit a moderate level of glycolysis at baseline. |
Experimental Protocols
L-Aspartic acid-¹³C₄ Metabolic Tracing Protocol
This protocol outlines the steps for tracing the metabolism of L-Aspartic acid-¹³C₄ in cultured cells, followed by mass spectrometry analysis of TCA cycle intermediates.
Materials:
-
L-Aspartic acid-¹³C₄ (uniformly labeled)
-
Aspartate-free cell culture medium (e.g., custom DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Cultured cells of interest
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol
-
Liquid nitrogen
-
Centrifuge
-
Lyophilizer
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare the labeling medium by supplementing aspartate-free base medium with L-Aspartic acid-¹³C₄ at a physiological concentration (e.g., 0.1-0.2 mM). Add other necessary supplements and dFBS.
-
Labeling: When cells reach the desired confluency, replace the standard culture medium with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state. The optimal time will depend on the cell type and the turnover rate of the metabolites of interest.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold 0.9% NaCl.
-
Immediately add a sufficient volume of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Flash-freeze the samples in liquid nitrogen.
-
-
Sample Processing:
-
Thaw the samples on ice and centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts using a lyophilizer.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried metabolites in a suitable solvent for GC-MS or LC-MS analysis.
-
Analyze the samples to determine the mass isotopologue distribution of TCA cycle intermediates such as citrate, malate, and fumarate.
-
Seahorse XF Cell Mito Stress Test Protocol
This protocol describes the standard procedure for performing a Seahorse XF Cell Mito Stress Test to assess mitochondrial function.[4][5]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cultured cells of interest
Procedure:
-
Sensor Cartridge Hydration: The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a standard CO₂ incubator.
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium from the Seahorse plate.
-
Gently wash the cells once with pre-warmed Seahorse XF assay medium.
-
Add 180 µL of fresh, pre-warmed Seahorse XF assay medium to each well.
-
Incubate the cell plate in a 37°C non-CO₂ incubator for at least 1 hour to allow the temperature and pH to equilibrate.
-
-
Compound Loading: Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) in the assay medium at 10X the final desired concentration. Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, replace the utility plate with your cell plate.
-
The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by the sequential injection of the loaded compounds.
-
Mandatory Visualization
References
A Researcher's Guide to Evaluating L-Aspartic acid-13C4 from Different Suppliers
For researchers, scientists, and drug development professionals utilizing L-Aspartic acid-13C4 in metabolic studies, quantitative proteomics, and as an internal standard for mass spectrometry, the selection of a high-quality isotopic labeling reagent is paramount. The purity, isotopic enrichment, and stability of this compound directly impact the accuracy and reproducibility of experimental results. This guide provides an objective comparison of this compound from various suppliers based on publicly available data and outlines the key experimental protocols for independent verification.
Performance Metrics: A Comparative Overview
The performance of this compound can be evaluated based on several key parameters, primarily chemical purity and isotopic enrichment. The following table summarizes the typical specifications offered by major suppliers. It is important to note that specific lot-to-lot variability may exist, and researchers should always refer to the Certificate of Analysis (CoA) for precise data.
| Supplier | Product Number (Example) | Isotopic Enrichment (Atom % 13C) | Chemical Purity | Availability (Example Sizes) |
| Cambridge Isotope Laboratories (CIL) | CLM-1801-H | ≥ 99%[1][2][3] | ≥ 98%[2][3][4] | 0.1 mg, 1 mg[1][2] |
| Sigma-Aldrich (Merck) | 604852 | ≥ 98% | ≥ 95% (CP) | 25 mg, 100 mg |
| MedChemExpress | HY-112349S | Not explicitly stated | Not explicitly stated | 1 mg, 5 mg |
Note: "CP" refers to Chemical Purity. Not all suppliers explicitly state the method of purity analysis on their product pages. Researchers are encouraged to request this information.
Experimental Protocols for Performance Verification
To ensure the quality of this compound, independent verification of its key performance attributes is recommended. Below are detailed methodologies for essential experiments.
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of 13C-labeled compounds.[5][6][7]
Objective: To quantify the percentage of 13C atoms at each of the four carbon positions in L-Aspartic acid.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O).
-
NMR Acquisition: Acquire a high-resolution one-dimensional (1D) 13C NMR spectrum. A proton-decoupled 13C spectrum is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Analysis:
-
Integrate the signals corresponding to the four carbon atoms of L-Aspartic acid.
-
To determine the enrichment, a known internal standard with a natural abundance of 13C can be used, or the enrichment can be calculated by comparing the intensity of the 13C signals to any residual 12C signals if observable.
-
The relative integrals of the signals will confirm the uniform labeling across the molecule.
-
Assessment of Chemical Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for determining the chemical purity of amino acids and identifying any potential impurities.[8][9][10]
Objective: To quantify the purity of this compound and identify any related or unrelated impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a weak buffer). Prepare a series of dilutions for calibration.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column or a HILIC column is commonly used for amino acid analysis.[10]
-
Mobile Phase: A gradient of water with a small amount of formic acid (for better ionization) and acetonitrile is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for amino acids.
-
Analysis Mode: Full scan mode to detect all ions within a specified mass range and selected ion monitoring (SIM) for the specific m/z of this compound (expected [M+H]⁺ = 138.07).
-
-
Data Analysis:
-
The purity is calculated by dividing the peak area of this compound by the total peak area of all detected compounds and multiplying by 100.
-
Stability Testing
Stability testing ensures that the isotopic and chemical purity of this compound is maintained under defined storage and handling conditions. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[11][12][13][14]
Objective: To evaluate the stability of this compound under various environmental conditions.
Methodology:
-
Long-Term Stability: Store aliquots of the material at the recommended storage temperature (e.g., -20°C or room temperature as specified by the supplier) for an extended period (e.g., 6, 12, 24 months).
-
Accelerated Stability: Store aliquots at elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH) for a shorter duration (e.g., 3-6 months) to predict long-term stability.[11][14]
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).[15]
-
Analysis: At each time point, analyze the samples for isotopic enrichment (NMR) and chemical purity (LC-MS) as described above.
Visualizing Experimental Workflows and Metabolic Pathways
To aid in the understanding of the experimental processes and the biological context of this compound utilization, the following diagrams are provided.
Caption: Workflow for evaluating this compound performance.
The primary use of this compound is in metabolic flux analysis, where it serves as a tracer to elucidate metabolic pathways. Aspartate is a key metabolite, connecting several major pathways, including the citric acid cycle and amino acid biosynthesis.[16][17][18]
Caption: Central role of Aspartate in metabolism.
By following these guidelines and performing independent verification, researchers can confidently select and utilize high-quality this compound, leading to more reliable and impactful scientific discoveries.
References
- 1. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-1 [isotope.com]
- 2. L-Aspartic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]
- 3. L-Aspartic acid (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 9. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. database.ich.org [database.ich.org]
- 12. snscourseware.org [snscourseware.org]
- 13. hmrlabs.com [hmrlabs.com]
- 14. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]
- 15. benchchem.com [benchchem.com]
- 16. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Reactome | Aspartate and asparagine metabolism [reactome.org]
- 18. PathWhiz [smpdb.ca]
A Comparative Guide to L-Aspartic Acid-13C4 and Other 13C Tracers for Elucidating Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, stable isotope tracers are indispensable tools for mapping the flow of nutrients and quantifying metabolic fluxes. The choice of a 13C-labeled tracer is paramount, as it dictates the precision and scope of insights into specific metabolic pathways. This guide provides an objective comparison of L-Aspartic acid-13C4 with other commonly used 13C tracers, namely 13C-glucose and 13C-glutamine, supported by experimental data and detailed methodologies to aid in the selection of the optimal tracer for your research needs.
Introduction to 13C Metabolic Tracers
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique that utilizes substrates enriched with the stable isotope 13C to trace the metabolic fate of the labeled substrate through various biochemical pathways.[1] By analyzing the distribution of 13C in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of intracellular reactions.[2] The selection of an appropriate tracer is critical and depends on the specific metabolic pathway under investigation.[3] While 13C-labeled glucose and glutamine are the most widely used tracers, other substrates like this compound offer unique advantages for probing specific metabolic nodes.
Data Presentation: A Quantitative Comparison of 13C Tracers
The following table summarizes quantitative data on the fractional contribution of this compound, [U-13C6]glucose, and [U-13C5]glutamine to key metabolic pathways. It is important to note that the data for this compound is derived from studies on HL-60 cells, while the data for glucose and glutamine tracers are representative values from various cancer cell line studies. Direct quantitative comparisons in the same cell line under identical conditions are limited in the current literature.
| Metabolic Pathway | Tracer | Key Metabolite Measured | Fractional Contribution (%) | Cell Line/System | Reference |
| TCA Cycle Anaplerosis | This compound | Malate (M+4) | ~61-85% (Total fractional labeling) | HL-60 | |
| [U-13C5]Glutamine | Malate (M+4) | High | General Cancer Cells | [3][4] | |
| [U-13C6]Glucose | Malate (M+3 from pyruvate carboxylase) | Variable, often lower than glutamine | General Cancer Cells | [5] | |
| Nucleotide Biosynthesis | This compound | Carbamoyl Aspartate | Direct Precursor | Glioma | |
| [U-13C5]Glutamine | UMP (M+3 from Aspartate) | ~30% | CD8+ T cells | [6] | |
| [U-13C6]Glucose | Ribose-5-phosphate | Direct Precursor | General Cancer Cells | [7] | |
| Amino Acid Metabolism | This compound | Glutamate | High (via transamination) | Astrocytes | [8] |
| [U-13C5]Glutamine | Glutamate, Proline, Aspartate | High | General Cancer Cells | [3] | |
| [U-13C6]Glucose | Alanine, Serine, Glycine | High | General Cancer Cells | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results in 13C tracer studies. Below are generalized methodologies for key experiments using this compound, 13C-glucose, and 13C-glutamine.
I. 13C-Labeling Experiment in Cultured Mammalian Cells
This protocol provides a general framework for stable isotope labeling experiments in adherent mammalian cells.
Materials:
-
Basal medium deficient in the nutrient to be traced (e.g., aspartate-free, glucose-free, or glutamine-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
13C-labeled tracer: this compound, [U-13C6]glucose, or [U-13C5]glutamine
-
Unlabeled counterpart of the tracer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching solution (e.g., 80% methanol, -80°C)
-
Cell scrapers
Procedure:
-
Cell Seeding: Plate cells in multi-well plates or dishes at a density that allows them to reach 70-80% confluency at the time of harvest. Culture in standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing the nutrient-deficient basal medium with the 13C-labeled tracer at the desired physiological concentration and dFBS. Prepare a parallel unlabeled medium with the corresponding unlabeled nutrient.
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with the pre-warmed unlabeled experimental medium.
-
Aspirate the wash medium and add the pre-warmed 13C-labeled medium to the cells.
-
Incubate the cells for a predetermined duration to achieve isotopic steady-state. This duration should be optimized for the specific cell line and pathway of interest.
-
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add ice-cold quenching solution to the cells and incubate at -80°C for 15 minutes to halt all enzymatic activity.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites for subsequent analysis.
-
II. LC-MS/MS Analysis of 13C-Labeled Metabolites
This section outlines a general approach for the analysis of polar metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar metabolites.
-
Mobile Phase: A gradient of two solvents, typically an aqueous solution with a buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Optimized for the specific column and separation.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the metabolites of interest.
-
Scan Type: For targeted analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole MS is used to monitor specific precursor-product ion transitions for each metabolite and its isotopologues. For untargeted analysis, full scan mode on a high-resolution MS is employed.
-
Data Analysis: The raw data is processed to determine the mass isotopomer distribution (MID) for each metabolite, which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). The raw MIDs are then corrected for the natural abundance of 13C.
Signaling Pathways and Experimental Workflows
Visualizing the flow of carbon from different tracers through metabolic pathways is essential for understanding their utility. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.
The diagram above illustrates the entry points and primary metabolic fates of 13C-labeled glucose, glutamine, and aspartate in central carbon metabolism. Glucose primarily fuels glycolysis and the pentose phosphate pathway. Glutamine is a key anaplerotic substrate, replenishing TCA cycle intermediates. Aspartate can also enter the TCA cycle via oxaloacetate and is a direct precursor for nucleotide synthesis.
This workflow outlines the key steps involved in a typical 13C metabolic flux analysis experiment, from cell culture and labeling to data analysis and biological interpretation.
Comparison of Tracers for Specific Metabolic Pathways
Tricarboxylic Acid (TCA) Cycle
-
This compound: Enters the TCA cycle as oxaloacetate, a four-carbon intermediate. This makes it an excellent tracer for studying the latter half of the TCA cycle and anaplerotic/cataplerotic fluxes related to oxaloacetate. The complete labeling of the four-carbon backbone allows for detailed isotopomer analysis of downstream metabolites like malate, fumarate, and succinate.[9]
-
[U-13C5]Glutamine: A widely used and effective tracer for the TCA cycle, especially in cancer cells that exhibit high rates of glutaminolysis.[3] It enters the cycle as α-ketoglutarate, a five-carbon intermediate, providing robust labeling of all TCA cycle intermediates. It is particularly useful for assessing both oxidative and reductive carboxylation pathways.[4]
-
[U-13C6]Glucose: Enters the TCA cycle as acetyl-CoA (a two-carbon unit) via pyruvate dehydrogenase. While it labels all TCA cycle intermediates, the interpretation can be complex due to the loss of one carbon from pyruvate during acetyl-CoA formation. It is also a good tracer for assessing pyruvate carboxylase activity, an anaplerotic pathway that replenishes oxaloacetate.[5]
Nucleotide Biosynthesis
-
This compound: Serves as a direct precursor for the pyrimidine ring, making it an ideal tracer for specifically studying de novo pyrimidine synthesis.[10] The entire four-carbon backbone of aspartate is incorporated into the pyrimidine ring.
-
[U-13C5]Glutamine: Contributes nitrogen atoms to both purine and pyrimidine rings and provides carbon to the pyrimidine ring via TCA cycle-derived aspartate.[6] This makes it a comprehensive tracer for overall nucleotide biosynthesis.
-
[U-13C6]Glucose: The primary source of the ribose-5-phosphate backbone for both purine and pyrimidine nucleotides via the pentose phosphate pathway.[7]
Advantages and Limitations
| Tracer | Advantages | Limitations |
| This compound | - Direct tracer for pyrimidine biosynthesis.- Excellent for studying anaplerosis/cataplerosis at the oxaloacetate node.- Provides clear isotopomer patterns in C4 intermediates of the TCA cycle. | - Uptake and metabolism can be cell-type specific.- May not label all TCA cycle intermediates as robustly as glutamine.- Less informative for glycolysis and the pentose phosphate pathway. |
| [U-13C6]Glucose | - Traces the central carbon metabolism starting from the primary cellular fuel.- Excellent for studying glycolysis and the pentose phosphate pathway.- Can inform on the contribution of glucose to the TCA cycle and lipogenesis. | - Labeling of TCA cycle intermediates can be diluted by other anaplerotic inputs.- Interpretation can be complex due to carbon loss and scrambling. |
| [U-13C5]Glutamine | - Robustly labels TCA cycle intermediates, especially in glutamine-addicted cells.- Useful for studying both oxidative and reductive carboxylation.- Traces nitrogen metabolism in addition to carbon. | - Provides limited information on glycolysis and the pentose phosphate pathway.- The contribution to the TCA cycle can vary significantly between cell types. |
Conclusion
The selection of a 13C tracer is a critical decision in the design of metabolic flux analysis experiments. While [U-13C6]glucose and [U-13C5]glutamine are the workhorses for general surveys of central carbon metabolism, This compound offers a more targeted and insightful approach for specific research questions. Its utility shines in the investigation of TCA cycle dynamics around the oxaloacetate node and as a direct probe for de novo pyrimidine biosynthesis. For a comprehensive understanding of cellular metabolism, a multi-tracer approach, potentially combining this compound with glucose or glutamine tracers, can provide a more complete and robust picture of metabolic fluxes. Researchers should carefully consider the specific metabolic pathways of interest and the metabolic characteristics of their experimental system to choose the most appropriate tracer or combination of tracers.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Lactate formation from [U-13C]aspartate in cultured astrocytes: compartmentation of pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Quantitative Accuracy of L-Aspartic Acid-¹³C₄ in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Aspartic acid-¹³C₄'s performance as an internal standard for the quantitative analysis of L-Aspartic acid in complex biological samples. The superior accuracy and precision of stable isotope-labeled internal standards are demonstrated through a review of established methodologies and supporting experimental data from various studies.
Introduction
Accurate quantification of amino acids such as L-Aspartic acid in biological matrices is crucial for various fields, including clinical diagnostics, metabolomics, and drug development. The inherent complexity of biological samples (e.g., plasma, urine, cell culture media) presents analytical challenges, primarily due to matrix effects that can cause ion suppression or enhancement in mass spectrometry-based methods.[1] The use of an appropriate internal standard (IS) is paramount to correct for these variations during sample preparation and analysis, thereby ensuring data reliability.[2] Stable isotope-labeled (SIL) internal standards, such as L-Aspartic acid-¹³C₄, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects.[2][3]
This guide compares the quantitative performance of L-Aspartic acid-¹³C₄ with alternative internal standards, highlighting its role in achieving high accuracy and precision in demanding analytical applications.
Comparative Quantitative Data
The following table summarizes typical performance data for the quantification of L-Aspartic acid using L-Aspartic acid-¹³C₄ or other deuterated aspartic acid internal standards in comparison to methods that might employ other types of internal standards. The data is compiled from various LC-MS/MS studies.
| Parameter | Method Using L-Aspartic acid-¹³C₄ / Deuterated Aspartic Acid IS | Method Using Other Internal Standards (e.g., non-labeled analogs) | Key Advantages of L-Aspartic acid-¹³C₄ |
| Accuracy (% Recovery) | 81.4% to 109.4%[4] | Can be significantly affected by differential matrix effects.[4] | Co-elution with the analyte minimizes differential matrix effects, leading to higher accuracy.[3] |
| Precision (%RSD) | Intra-day: < 5%[4][5], Inter-day: < 15% | Generally higher variability due to less effective correction for sample loss and matrix effects.[6] | Tracks the analyte throughout the entire analytical process, correcting for variability in sample preparation and injection.[3] |
| Linearity (R²) | > 0.999[5] | Often reliable, but can be compromised by uncorrected matrix effects. | Ensures a consistent response ratio over a wide concentration range. |
| Limit of Quantification (LOQ) | As low as 5-50 nM in cell media[5] | May be higher due to increased background noise and less effective signal normalization. | Improves signal-to-noise ratio by providing a clean reference signal. |
| Matrix Effect Correction | Excellent[7] | Partial and often inconsistent.[1] | The most effective tool for mitigating ion suppression/enhancement.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the quantification of L-Aspartic acid using a stable isotope-labeled internal standard.
1. Sample Preparation: Protein Precipitation for Plasma Samples
This is a common and straightforward method for removing proteins from plasma samples before LC-MS/MS analysis.[8][9]
-
Reagents:
-
Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add a known amount of L-Aspartic acid-¹³C₄ internal standard solution.
-
Add 10 µL of 30% SSA solution (or 400 µL of ice-cold methanol). Vortex for 30 seconds to precipitate proteins.
-
Incubate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Dilute the supernatant with 450 µL of mobile phase A.
-
Vortex and inject an aliquot into the LC-MS/MS system.[8][9]
-
2. LC-MS/MS Analysis of L-Aspartic Acid
This protocol outlines a typical hydrophilic interaction liquid chromatography (HILIC) method for the separation and quantification of polar analytes like amino acids.[7][10]
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water[11]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[11]
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 96% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.6 mL/min[11]
-
Column Temperature: 45°C[11]
-
Injection Volume: 2-5 µL[11]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Aspartic acid: To be determined by direct infusion, but a common transition is m/z 134.1 -> 74.1
-
L-Aspartic acid-¹³C₄: m/z 138.1 -> 78.1 (hypothetical, exact values depend on labeling)
-
-
Collision Energy: Optimized for each transition.
-
Visualizations
L-Aspartic Acid Metabolic Pathways
L-Aspartic acid is a central node in several key metabolic pathways. Its accurate quantification is essential for studying metabolic fluxes and dysregulations in various diseases.
Caption: Key metabolic pathways involving L-Aspartic acid.
Experimental Workflow for L-Aspartic Acid Quantification
The following diagram illustrates the typical workflow for quantifying L-Aspartic acid in a biological sample using L-Aspartic acid-¹³C₄ as an internal standard.
Caption: Workflow for L-Aspartic acid quantification.
Conclusion
The use of L-Aspartic acid-¹³C₄ as an internal standard provides significant advantages for the quantitative analysis of L-Aspartic acid in complex biological matrices. Its ability to accurately correct for sample loss and matrix effects leads to superior accuracy, precision, and reliability compared to other internal standardization strategies.[6][10] For researchers, scientists, and drug development professionals requiring high-quality quantitative data, the implementation of a stable isotope-labeled internal standard like L-Aspartic acid-¹³C₄ is highly recommended.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iroatech.com [iroatech.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem-agilent.com [chem-agilent.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msacl.org [msacl.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
A Researcher's Guide to Inter-Laboratory Reproducibility in Metabolic Studies Utilizing L-Aspartic acid-13C4
For researchers, scientists, and professionals in drug development, understanding the reproducibility of metabolic studies is paramount for the validation and application of experimental findings. This guide provides a comparative overview of key methodologies for metabolic analysis using the stable isotope tracer L-Aspartic acid-13C4, with a focus on factors influencing inter-laboratory consistency.
Stable isotope tracers like this compound are powerful tools for elucidating metabolic pathways and quantifying flux rates. However, variability in experimental protocols and analytical platforms can lead to discrepancies between laboratories. This guide aims to equip researchers with the knowledge to design robust studies and critically evaluate data from different sources.
While direct inter-laboratory comparison studies focused specifically on this compound for metabolic flux analysis are not extensively published, valuable insights can be drawn from broader metabolomics reproducibility studies. For instance, studies on targeted metabolomics platforms have highlighted that certain amino acids, including aspartic acid, can exhibit lower reproducibility compared to other metabolites. This underscores the critical need for standardized procedures to ensure data consistency.
This guide will delve into the two primary analytical platforms for 13C-labeled metabolic studies—Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—providing detailed experimental protocols and highlighting their respective strengths and weaknesses in the context of reproducibility.
Quantitative Data Comparison
Due to the limited availability of direct inter-laboratory studies using this compound, a quantitative comparison of performance metrics is challenging. However, we can summarize the typical precision observed for amino acid analysis in broader metabolomics studies to provide a baseline for expected variability.
| Analytical Platform | Parameter | Typical Intra-Laboratory CV (%) | Typical Inter-Laboratory CV (%) | Notes |
| LC-MS/MS | Aspartic Acid Concentration | >20% in some labs[1][2] | High variability observed[1][2] | Reproducibility can be influenced by peak integration and matrix effects.[1][2] |
| Other Amino Acids | <15% | 1.2% - 12.1%[1][2] | Generally higher precision for most amino acids.[1][2] | |
| NMR | Metabolite Concentration | 5-15% | Not widely reported in large inter-lab studies for aspartic acid | Highly dependent on sample preparation and spectral processing. |
CV: Coefficient of Variation
Experimental Protocols
Standardization of experimental protocols is the most critical factor in ensuring inter-laboratory reproducibility. Below are detailed methodologies for key experiments using this compound with both LC-MS/MS and NMR platforms.
LC-MS/MS Based Metabolic Flux Analysis
1. Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium to ensure consistent nutrient availability.
-
Introduce this compound at a known concentration and for a specified duration to achieve isotopic steady-state.
-
Run parallel cultures with unlabeled L-Aspartic acid as a control.
2. Metabolite Extraction:
-
Rapidly quench metabolic activity, typically using cold methanol or a similar solvent, to prevent enzymatic degradation.
-
Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar and nonpolar metabolites.
-
Dry the polar phase containing amino acids under a vacuum.
3. Sample Derivatization (Optional but common for GC-MS):
-
For Gas Chromatography-Mass Spectrometry (GC-MS), derivatize amino acids to increase their volatility. A common method is silylation.
4. LC-MS/MS Analysis:
-
Chromatography: Use a suitable column for amino acid separation, such as a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase column with an appropriate ion-pairing agent.
-
Mass Spectrometry: Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted analysis of L-Aspartic acid and its isotopologues. Define specific precursor-product ion transitions for both the unlabeled and 13C4-labeled aspartic acid.
5. Data Analysis:
-
Integrate peak areas for each isotopologue.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment of this compound in the intracellular pool.
-
Use metabolic flux analysis software to model the flux through relevant pathways.
NMR Based Metabolic Analysis
1. Cell Culture and Isotope Labeling:
-
Follow the same procedure as for LC-MS/MS to ensure consistent labeling.
2. Metabolite Extraction:
-
Quench and extract metabolites as described for LC-MS/MS. A perchloric acid extraction followed by neutralization can also be used for NMR samples.
3. Sample Preparation for NMR:
-
Resuspend the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D2O) to provide a lock signal for the NMR spectrometer.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for quantification.
4. NMR Spectroscopy:
-
Acquire one-dimensional (1D) 1H and/or 13C NMR spectra.
-
For more detailed structural information and to resolve overlapping signals, two-dimensional (2D) NMR experiments such as 1H-13C HSQC can be employed.
5. Data Analysis:
-
Process the NMR spectra (phasing, baseline correction, and referencing).
-
Identify and quantify the signals corresponding to L-Aspartic acid and its 13C-labeled isotopologues.
-
The fractional enrichment can be determined from the relative intensities of the satellite peaks arising from 13C-13C and 13C-1H couplings.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex relationships in metabolic studies, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for 13C metabolic flux analysis.
Caption: Role of Aspartic Acid in the Urea Cycle and Nucleotide Synthesis.
References
Safety Operating Guide
Navigating the Disposal of L-Aspartic acid-13C4: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of L-Aspartic acid-13C4, a stable isotope-labeled amino acid.
This compound is not classified as a hazardous substance; however, adherence to standard laboratory chemical waste protocols is mandatory.[1][2][3] As a stable isotope-labeled compound, it is not radioactive and therefore does not require special precautions associated with radioactive waste.[][5][6] The disposal procedures are analogous to those for unlabeled L-Aspartic acid.[][5]
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to employ appropriate personal protective equipment (PPE) to minimize exposure.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact.[7][8] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[8] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[8] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust.[7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
-
Waste Identification and Segregation :
-
Clearly identify the waste as "this compound".
-
Segregate the waste at the point of generation to prevent mixing with other chemical waste streams.
-
-
Waste Collection and Containerization :
-
Solid Waste : Collect solid this compound waste, including contaminated consumables like weighing paper and gloves, in a designated, leak-proof, and sealable container.[7]
-
Liquid Waste : If this compound is in a solution, collect the waste in a compatible, sealed, and shatter-resistant container. Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
-
Waste Storage :
-
Store the sealed waste container in a designated and properly labeled chemical waste storage area.
-
Ensure the storage area is inaccessible to unauthorized personnel.[9]
-
-
Disposal :
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
